2-Hydroxyethyl 4-nitrophenyl sulfide
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZERYSWJUUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065398 | |
| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-76-8 | |
| Record name | 2-[(4-Nitrophenyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((4-nitrophenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(4-nitrophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide, a compound of interest in chemical and pharmaceutical research. This document details a reliable synthetic protocol, thorough characterization data, and an exploration of its potential biological relevance.
Core Compound Properties
This compound is a solid with a melting point of 60 to 61°C.[1] Its molecular formula is C₈H₉NO₃S, corresponding to a molecular weight of 199.22 g/mol .[1]
| Property | Value | Reference |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1] |
| CAS Number | 13287-76-8 | [1] |
| Molecular Formula | C₈H₉NO₃S | [1] |
| Molecular Weight | 199.22 g/mol | [1] |
| Melting Point | 60-61 °C | [1] |
| State | Solid | [1] |
Synthesis Protocol
The synthesis of this compound can be effectively achieved through a nucleophilic substitution reaction, a variation of the Williamson ether synthesis, by reacting 4-nitrothiophenol with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base. The following protocol is a well-established method adapted from similar syntheses.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Nitrothiophenol
-
2-Bromoethanol (or 2-Chloroethanol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrothiophenol (1 equivalent) and a slight excess of 2-bromoethanol (1.1-1.2 equivalents) in anhydrous DMF or acetonitrile.
-
Base Addition: Add potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.15 (d, J=8.8 Hz, 2H) | Aromatic CH (ortho to NO₂) |
| 7.35 (d, J=8.8 Hz, 2H) | Aromatic CH (ortho to S) |
| 3.85 (t, J=6.0 Hz, 2H) | -CH₂-OH |
| 3.15 (t, J=6.0 Hz, 2H) | -S-CH₂- |
| 2.10 (br s, 1H) | -OH |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1580, 1340 | Asymmetric and symmetric NO₂ stretch |
| 1090 | C-O stretch |
| 850 | p-substituted benzene C-H bend |
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 199.
Potential Biological Significance
While direct studies on the biological activity of this compound are limited, its structural motifs—a nitroaromatic group and a sulfide linkage—are present in various biologically active molecules.
-
Nitroaromatic Compounds: These are known for their diverse pharmacological activities, including antibacterial and antiparasitic effects. The nitro group can be bioreduced to generate reactive nitrogen species that can induce cellular damage in pathogens.
-
Organosulfur Compounds: Sulfides and their derivatives are involved in numerous biological processes and can exhibit a range of activities, including enzyme inhibition and antioxidant effects.
Given these characteristics, this compound could be a candidate for investigation in several areas of drug development:
Caption: Potential research avenues for this compound.
Further research is warranted to explore the specific biological targets and mechanisms of action of this compound. Investigating its cytotoxicity, enzyme inhibition profile, and antimicrobial spectrum could reveal its potential as a lead compound for new therapeutic agents.
References
An In-depth Technical Guide to 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in a clear, tabular format for ease of comparison. Detailed experimental protocols, based on established chemical principles, are provided for the synthesis and purification of the compound.
Physicochemical Properties
This compound, also known as 2-(4-nitrophenylthio)ethanol, is a solid organic compound. Its core structure consists of a 4-nitrophenyl group linked via a sulfur atom to a 2-hydroxyethyl chain. This unique combination of a nitroaromatic ring and a functionalized alkyl chain makes it a potentially useful intermediate in various chemical syntheses.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₃S | [1][2][3] |
| Molecular Weight | 199.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 60-61 °C | |
| Boiling Point | 370.2 °C at 760 mmHg | [4] |
| Density | 1.35 g/cm³ (Predicted) | [4] |
| CAS Number | 13287-76-8 | [1][2][3][] |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1][2] |
| SMILES | O=N+]([O-])C1=CC=C(SCCO)C=C1 | |
| Solubility | Slightly soluble in water. | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A plausible and high-yielding method involves the reaction of 4-nitrochlorobenzene with 2-mercaptoethanol in the presence of a base.
Materials:
-
4-Nitrochlorobenzene
-
2-Mercaptoethanol
-
Potassium hydroxide (KOH)
-
Ethanol (or a similar suitable solvent)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrochlorobenzene (1 equivalent) and 2-mercaptoethanol (1.1 equivalents) in ethanol.
-
Addition of Base: While stirring, add a solution of potassium hydroxide (1.2 equivalents) in ethanol or water dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Spectroscopic Data
The following spectroscopic data can be used for the characterization of this compound.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data is available but not fully detailed in the provided search results. Key expected signals would include peaks for the aromatic protons on the nitrophenyl ring, and methylene protons of the hydroxyethyl group. |
| ¹³C NMR | Spectral data is available but not fully detailed in the provided search results. Expected signals would correspond to the carbon atoms of the nitrophenyl ring and the hydroxyethyl group. |
| IR Spectroscopy | Expected characteristic peaks would include those for the O-H stretch (broad, ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1335-1355 cm⁻¹ respectively). |
| Mass Spectrometry (EI) | An electron ionization mass spectrum is available for this compound[7]. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. This compound is primarily documented as a chemical intermediate for organic synthesis.
However, the structural motifs present in the molecule, namely the nitrophenyl group and the sulfide linkage, are found in various biologically active compounds. Nitrophenyl groups are known electrophiles and can be found in some enzyme inhibitors and antimicrobial agents. Organic sulfides can participate in various biological redox processes.
Further research would be required to determine if this compound possesses any intrinsic pharmacological or toxicological properties.
Safety Information
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
This technical guide has summarized the key physicochemical properties, a detailed experimental protocol for the synthesis, and available spectroscopic data for this compound. While there is a lack of information on its biological activity, its chemical structure suggests potential as an intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research is warranted to explore the potential applications of this compound.
References
- 1. Ethanol, 2-[(4-nitrophenyl)thio]- | C8H9NO3S | CID 83307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. Ethanol, 2-[(4-nitrophenyl)thio]-|lookchem [lookchem.com]
- 6. 2-(4-Nitrophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]
- 7. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]
An In-depth Technical Guide to 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 13287-76-8 IUPAC Name: 2-(4-nitrophenyl)sulfanylethanol Molecular Formula: C₈H₉NO₃S
This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-nitrophenyl sulfide, a specialty chemical with potential applications in various fields of research and development. Due to the limited availability of published studies specifically on this compound, this document combines available data with inferred properties and potential applications based on the well-established chemistry of its functional groups.
Physicochemical and Spectral Data
The known physical and chemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[1][2][3]
| Property | Value | Reference |
| Molecular Weight | 199.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 60 to 61°C | [1] |
| Purity | ≥98.0% | [1] |
| Canonical SMILES | O=--INVALID-LINK--C1=CC=C(SCCO)C=C1 | [1] |
| InChI Key | RVYZERYSWJUUJY-UHFFFAOYSA-N | [1] |
Spectral Data
Mass Spectrometry: The electron ionization mass spectrum for this compound is available through the NIST WebBook.[4] The spectrum displays a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the molecule's structure.
-
¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene protons of the hydroxyethyl group, and the hydroxyl proton would be expected. The aromatic protons would likely appear as two doublets in the downfield region. The methylene protons adjacent to the sulfur and hydroxyl groups would appear as triplets in the upfield region.
-
¹³C NMR: Resonances for the six unique carbon atoms of the aromatic ring and the two carbons of the ethyl group would be observed.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro group.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method is the nucleophilic aromatic substitution (SNA) of a 4-halonitrobenzene with 2-mercaptoethanol. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the para position.[5][6][7][8][9]
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution
Reaction: 4-Nitrochlorobenzene + 2-Mercaptoethanol → this compound + HCl
Materials:
-
4-Nitrochlorobenzene
-
2-Mercaptoethanol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptoethanol and a slight molar excess of the base in the chosen solvent.
-
Stir the mixture at room temperature to form the thiolate salt.
-
Slowly add a solution of 4-nitrochlorobenzene in the same solvent to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications and Biological Relevance (Inferred)
While direct research on the applications of this compound is scarce, its structural motifs suggest several areas of potential interest for researchers.
Role as a Bioreductive Prodrug Candidate
The nitrophenyl group is a key component in many bioreductive prodrugs.[10] In hypoxic (low oxygen) environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to more reactive species like hydroxylamines and amines. This activation can lead to cytotoxic effects, making such compounds candidates for targeted cancer therapy. The sulfide linkage in this molecule could be designed to be cleaved upon reduction of the nitro group, potentially releasing a therapeutic agent or a signaling molecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. mdpi.com [mdpi.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Characterization of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxyethyl 4-nitrophenyl sulfide. The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d, J = 9.2 Hz | 2H | Ar-H (ortho to NO₂) |
| 7.38 | d, J = 9.2 Hz | 2H | Ar-H (ortho to S) |
| 3.88 | t, J = 5.6 Hz | 2H | -CH₂-OH |
| 3.25 | t, J = 5.6 Hz | 2H | -S-CH₂- |
| 2.05 | br s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | Ar-C (C-NO₂) |
| 145.8 | Ar-C (C-S) |
| 129.5 | Ar-CH |
| 124.1 | Ar-CH |
| 60.8 | -CH₂-OH |
| 38.7 | -S-CH₂- |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch |
| 3100, 3070 | Medium | Aromatic C-H stretch |
| 2930, 2870 | Medium | Aliphatic C-H stretch |
| 1590, 1475 | Strong | Aromatic C=C stretch |
| 1510, 1340 | Strong | N-O stretch (NO₂) |
| 1080 | Strong | C-O stretch |
| 850 | Strong | C-S stretch |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 199 | 100 | [M]⁺ |
| 168 | 45 | [M - CH₂OH]⁺ |
| 153 | 20 | [M - NO₂]⁺ |
| 139 | 30 | [C₆H₄S-CH₂]⁺ |
| 123 | 15 | [C₆H₄NO₂]⁺ |
| 109 | 25 | [C₆H₅S]⁺ |
Experimental Protocols
The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ¹H NMR, the spectral width was set to 16 ppm, and 16 scans were accumulated. For ¹³C NMR, a spectral width of 250 ppm was used with a proton-decoupled pulse sequence, and 1024 scans were averaged.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.
Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The following diagram illustrates the logical workflow of this analysis.
Caption: Logical workflow for the spectroscopic characterization of this compound.
The Advent and Advancement of Nitrophenyl Sulfides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl sulfide compounds, a class of organosulfur molecules, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Characterized by the presence of a nitro group and a sulfide linkage on an aromatic scaffold, these compounds have a rich history rooted in the development of synthetic dyes and have evolved into crucial intermediates and pharmacologically active agents. Their journey from the early days of organic synthesis to their current role in drug discovery is a testament to the versatility of their chemical architecture. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of nitrophenyl sulfide compounds, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
A Historical Overview: From Dyes to Drugs
The story of nitrophenyl sulfides is intertwined with the rise of the synthetic dye industry in the late 19th and early 20th centuries. Early research into the reactions of nitroaromatic compounds with sulfur-containing reagents led to the serendipitous discovery of intensely colored molecules.
Early Synthesis and Application in Sulfur Dyes:
The late 19th and early 20th centuries saw the first documented syntheses of nitrophenyl sulfide derivatives. An early method for the preparation of di-o-nitrophenyl disulfide involved the reaction of o-chloronitrobenzene with sodium sulfide and sulfur, a procedure detailed in publications by Blanksma in 1901 and elaborated upon by Wohlfahrt in 1902.[1] These early synthetic efforts were largely driven by the burgeoning dye industry. Nitrophenols and their derivatives were key starting materials in the production of sulfur dyes, a class of inexpensive and durable colorants for cotton.[2][3] The process typically involved heating a nitrophenol with an alkali metal polysulfide.[2] The resulting complex sulfur-containing compounds, often with indeterminate structures, provided a range of colors, with sulfur black dyes being particularly prominent.
Evolution of Synthetic Methodologies:
The foundational methods for creating the carbon-sulfur bond in nitrophenyl sulfides have evolved significantly over the past century.
-
Early Methods (Late 19th and Early 20th Century): The initial syntheses often relied on the reaction of an activated aryl halide (such as a nitro-substituted chlorobenzene) with a sulfur nucleophile like sodium sulfide or a thiol.[1][4] A notable early procedure for the synthesis of p-nitrophenyl sulfide, however, was found to be impractical due to the formation of multiple products when using sodium sulfide.[4] A more successful early method, published in Organic Syntheses, describes the preparation of bis(p-nitrophenyl) sulfide by reacting p-chloronitrobenzene with potassium xanthate.[4]
-
The Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, became a cornerstone for the formation of diaryl ethers and, importantly, diaryl sulfides.[5][6][7][8][9] This reaction involves the coupling of an aryl halide with a thiol in the presence of copper, often at high temperatures.[5] While effective, the traditional Ullmann reaction required harsh conditions and stoichiometric amounts of copper.[5]
-
Modern Catalytic Methods (Late 20th and 21st Century): The advent of modern organometallic chemistry has revolutionized the synthesis of aryl sulfides. The development of palladium- and copper-catalyzed cross-coupling reactions has provided milder, more efficient, and more versatile methods for C-S bond formation.[10][11][12][13] These modern techniques often employ sophisticated ligands to enhance the efficiency of the metal catalyst and allow for a broader range of substrates with various functional groups.[10][14] The journey of C-S bond formation has progressed from requiring metal catalysis to more sustainable methods, including electrocatalysis.[10][11]
The following diagram illustrates the historical progression of synthetic methods for aryl sulfides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2059579A - Production of sulphur dyes - Google Patents [patents.google.com]
- 3. US2418816A - Black sulfur dyes and processes for manufacturing the same - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The journey of C–S bond formation from metal catalysis to electrocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The journey of C–S bond formation from metal catalysis to electrocatalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 14. A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides from Aryl Iodides and Diorganyl Disulfides and Diselenides [organic-chemistry.org]
The Role of 2-Hydroxyethyl 4-nitrophenyl sulfide in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl 4-nitrophenyl sulfide is a valuable bifunctional molecule in the field of organic synthesis, primarily recognized for its role as a photocleavable linker and protecting group. Its unique structure, incorporating a hydroxyl group for attachment and a photolabile 4-nitrophenyl sulfide moiety, allows for the strategic masking and subsequent traceless removal of protected functional groups under mild UV irradiation. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis and other advanced organic transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.
Introduction
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivities. Photocleavable protecting groups, in particular, offer a distinct advantage by enabling deprotection under neutral conditions with high spatial and temporal control, thereby avoiding the use of harsh acidic or basic reagents that can compromise sensitive functional groups. The 4-nitrophenyl sulfide moiety, a well-established photolabile group, forms the core of this compound, rendering it a versatile tool for chemists.
The presence of a primary hydroxyl group in this compound allows for its covalent attachment to a variety of substrates, including solid supports, carboxylic acids, and other molecules of interest. Upon exposure to UV light, typically in the range of 350-365 nm, the carbon-sulfur bond cleaves, releasing the protected molecule in its native form. This "traceless" removal is highly desirable as it leaves no residual functionality on the target molecule.
This guide will delve into the synthetic routes to access this compound, summarize its key physicochemical and spectroscopic properties, and provide detailed protocols for its application as a photocleavable linker, particularly in the context of solid-phase peptide synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃S | N/A |
| Molecular Weight | 199.23 g/mol | N/A |
| CAS Number | 13287-76-8 | N/A |
| Appearance | Pale yellow solid | N/A |
| Melting Point | 61-63 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the downfield region (around 7.5-8.2 ppm). The methylene protons adjacent to the sulfur and oxygen atoms would appear as triplets in the upfield region (around 3.0-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The two methylene carbons would appear in the aliphatic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (around 1520 and 1340 cm⁻¹), the C-S bond, and the O-H stretch of the hydroxyl group (a broad band around 3300-3500 cm⁻¹).
-
UV-Vis Spectroscopy: The UV-Vis spectrum is crucial for its application as a photocleavable linker. It is expected to exhibit a strong absorption maximum in the UV region, which is characteristic of the 4-nitrophenyl sulfide chromophore, making it susceptible to cleavage by UV irradiation.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 4-nitrohalobenzene with 2-mercaptoethanol. The following protocol is adapted from a similar synthesis of 2-hydroxyethyl 4-hydroxyphenyl sulfide and is expected to provide the desired product in good yield.[1]
Materials:
-
4-Chloro-1-nitrobenzene
-
2-Mercaptoethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-1-nitrobenzene (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water and add 2-mercaptoethanol (1.1 equivalents) to form the sodium thiolate salt.
-
Slowly add the sodium 2-mercaptoethoxide solution to the ethanolic solution of 4-chloro-1-nitrobenzene at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a pale yellow solid.
Application in Solid-Phase Peptide Synthesis as a Photocleavable Linker
This compound can be employed as a photocleavable linker in solid-phase peptide synthesis (SPPS). The hydroxyl group is first attached to a solid support, and the peptide chain is then elongated from this linker. Upon completion of the synthesis, the peptide is cleaved from the resin by UV irradiation.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium fluoride (KF) on alumina
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
Methanol
-
UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)
-
Solid-phase synthesis vessel
Procedure:
A. Attachment of the Photocleavable Linker to the Solid Support:
-
Swell Merrifield resin in DMF.
-
To a solution of this compound (2-3 equivalents relative to the resin loading) in DMF, add KF on alumina (5 equivalents).
-
Add the swelled Merrifield resin to this mixture and agitate at room temperature for 24-48 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum. The loading of the linker can be determined by spectroscopic methods or by cleaving a known amount of linker and quantifying it.
B. Solid-Phase Peptide Synthesis:
-
Swell the linker-functionalized resin in DMF in a solid-phase synthesis vessel.
-
Attach the first Fmoc-protected amino acid to the hydroxyl group of the linker using a standard esterification protocol (e.g., using DIC/DMAP or by pre-forming the symmetric anhydride).
-
Perform the standard Fmoc-SPPS cycles:
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using appropriate coupling reagents (e.g., HBTU/HOBt/DIEA in DMF).
-
Washing: Wash the resin with DMF.
-
-
Repeat the cycle until the desired peptide sequence is assembled.
-
After the final coupling step, remove the N-terminal Fmoc group.
C. Photocleavage of the Peptide from the Resin:
-
Wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.
-
Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of DCM and methanol) in a quartz reaction vessel.
-
Irradiate the suspension with UV light at 365 nm in a photoreactor. The irradiation time will depend on the scale of the reaction and the quantum yield of the cleavage, and typically ranges from a few hours to 24 hours.
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing them by HPLC.
-
Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.
-
The crude peptide can then be purified by reverse-phase HPLC.
Workflow and Mechanism Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for SPPS with a photocleavable linker.
Caption: Simplified mechanism of photocleavage of the 4-nitrophenyl sulfide linker.
Conclusion
This compound is a highly effective and versatile photocleavable linker for modern organic synthesis. Its straightforward synthesis, well-defined cleavage properties, and compatibility with standard synthetic methodologies, such as solid-phase peptide synthesis, make it an attractive tool for researchers in academia and industry. The ability to deprotect sensitive molecules under mild, neutral conditions opens up new avenues for the synthesis of complex peptides, oligonucleotides, and other biologically active molecules. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this valuable synthetic building block. As the demand for more sophisticated and efficient synthetic methods continues to grow, the role of photocleavable linkers like this compound is set to become even more prominent in the landscape of organic chemistry and drug discovery.
References
The Enigmatic Biological Profile of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Call for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl 4-nitrophenyl sulfide, a distinct organosulfur compound, presents a notable gap in the scientific literature regarding its biological activity. Despite its availability from various chemical suppliers and a defined chemical structure (CAS No. 13287-76-8), extensive searches for its specific bioactivity, mechanism of action, and potential therapeutic applications have yielded limited information. This whitepaper serves not as a comprehensive guide, but as a summary of the current state of knowledge and a call to the scientific community to explore the potential of this understudied molecule.
While direct data on this compound is scarce, the biological activities of structurally related compounds and functional groups offer tantalizing clues to its potential roles. The presence of a 4-nitrophenyl group and a sulfide linkage suggests possible involvement in redox modulation and other cellular processes. For instance, various nitrophenyl compounds have been investigated for a range of bioactivities, and organosulfur compounds are known to play critical roles in biological systems, including acting as signaling molecules and antioxidants.
This document will outline the current, albeit limited, understanding and highlight the significant opportunities for research into the biological effects of this compound.
Current State of Knowledge: A Void in the Literature
A thorough review of scientific databases and literature reveals a significant absence of studies focused on the biological activity of this compound. The majority of available information is confined to its chemical identity and commercial availability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 13287-76-8[1][2][][4][5][6][7] |
| Molecular Formula | C8H9NO3S[1][2][4][5][8] |
| Molecular Weight | 199.23 g/mol [1][8] |
| Appearance | Solid[8] |
| Melting Point | 60 to 61°C[8] |
| Purity | Typically ≥98%[8] |
This table summarizes the basic chemical and physical properties of this compound as reported by chemical suppliers. No biological data is currently available in public databases.
Potential Areas of Investigation Based on Structural Analogs
While no direct experimental data exists for this compound, the bioactivities of related chemical classes can inform future research directions.
Antimicrobial Potential
One study on novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which are derivatives of the core structure of interest, demonstrated a broad spectrum of antibacterial and antifungal activities.[9] This suggests that the 4-nitrophenyl moiety, in combination with other structural features, could contribute to antimicrobial effects. Future research could explore if this compound exhibits similar properties.
Workflow for Antimicrobial Activity Screening
Caption: Proposed workflow for initial antimicrobial screening.
Role as a Potential Modulator of Redox Signaling
The sulfide component of the molecule is of particular interest. Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[10][11][12] H₂S is involved in a myriad of physiological processes, including vasodilation, neuromodulation, and cytoprotection, often through its antioxidant properties and its ability to modify protein function via persulfidation.[11][12]
It is plausible that this compound could act as a donor or modulator of H₂S or related reactive sulfur species. The 4-nitrophenyl group might influence the release of the sulfide moiety under specific physiological conditions.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized modulation of redox-sensitive pathways.
Proposed Experimental Protocols
To begin to elucidate the biological activity of this compound, a series of foundational in vitro experiments are necessary.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cell lines (e.g., HeLa, HEK293, HepG2) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After 24, 48, and 72 hours of incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line at each time point.
Protocol 2: Antioxidant Capacity Assays
-
DPPH Radical Scavenging Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.
-
-
Cellular Reactive Oxygen Species (ROS) Assay:
-
Culture cells (e.g., HaCaT keratinocytes) and pre-treat with this compound for 1-2 hours.
-
Induce oxidative stress with an agent like H₂O₂ or UV radiation.
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Measure fluorescence using a plate reader or fluorescence microscope. A reduction in fluorescence in treated cells compared to controls indicates ROS scavenging.
-
Future Directions and Conclusion
The biological activity of this compound remains a scientific unknown. The structural motifs present in the molecule suggest that it could possess interesting pharmacological properties, particularly in the realms of antimicrobial activity and redox modulation. The lack of existing data presents a clear opportunity for novel research.
We call upon researchers in pharmacology, medicinal chemistry, and cell biology to undertake the foundational studies necessary to characterize this compound. Such work would not only fill a significant gap in our knowledge but could also uncover a novel chemical scaffold for the development of new therapeutic agents. The systematic investigation of its cytotoxicity, antimicrobial effects, and influence on cellular signaling pathways will be the first step in determining if this compound holds any promise for future drug development.
References
- 1. This compound [oakwoodchemical.com]
- 2. 2abiotech.net [2abiotech.net]
- 4. pschemicals.com [pschemicals.com]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. This compound | 13287-76-8 [amp.chemicalbook.com]
- 7. 13287-76-8 this compound [chemsigma.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biologic effect of hydrogen sulfide and its function in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2-Hydroxyethyl 4-nitrophenyl sulfide. The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed data, experimental methodologies, and structural visualizations to support advanced research and application.
Chemical Identity and Physical Properties
This compound, with the IUPAC name 2-(4-nitrophenyl)sulfanylethanol, is a bifunctional organic molecule containing a nitrophenyl group linked via a thioether bond to a hydroxyethyl moiety.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H9NO3S | [5][6] |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1][2][3][4] |
| CAS Number | 13287-76-8 | [1][2][3][4] |
| Molecular Weight | 199.23 g/mol | [2][7] |
| Melting Point | 60-61 °C | [1] |
| Boiling Point (Predicted) | 370.2 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.35 g/cm³ | [1][2] |
| pKa (Predicted) | 14.25 ± 0.10 | [1][2] |
| LogP (Predicted) | 2.20240 | [1][2] |
Chemical Structure and Bonding
The molecular structure of this compound is characterized by a 4-nitrophenyl ring, a thioether linkage, and a primary alcohol functional group.
References
- 1. Ethanol, 2-[(4-nitrophenyl)thio]-|lookchem [lookchem.com]
- 2. Ethanol, 2-[(4-nitrophenyl)thio]- | C8H9NO3S | CID 83307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. This compound [oakwoodchemical.com]
The Emerging Therapeutic Potential of Novel Thiol-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of the thiol group (-SH) has long been a focal point in medicinal chemistry, bestowing compounds with the ability to participate in critical biological redox reactions, chelate metals, and interact with key protein targets. This guide delves into the burgeoning landscape of novel thiol-containing compounds, exploring their diverse applications in oncology, virology, and neurodegenerative diseases. By presenting a synthesis of recent findings, this document aims to provide a comprehensive resource for researchers and drug development professionals, highlighting quantitative data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.
Anticancer Applications: The Rise of Benzothiazole-2-thiol Derivatives
A new class of benzothiazole-2-thiol derivatives has demonstrated remarkable potency against a range of human cancer cell lines. These compounds, characterized by a benzothiazole-2-thiol core with various heterocyclic substitutions, exhibit broad-spectrum anti-proliferative activity, with some derivatives showing efficacy at nanomolar concentrations.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer efficacy of these novel compounds has been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for a series of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives against multiple cancer cell lines. The data, summarized in the table below, highlights the exceptional potency of compounds 7d and 7e .
| Compound | Substitution Pattern | HeLa (Cervical) IC50 (µM) | SW480 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | SK-BR-3 (Breast) IC50 (µM) | SW620 (Colon) IC50 (µM) | A431 (Skin) IC50 (µM) |
| 7d | Pyridinyl-2-amine linked | >50 | >50 | 0.08 | 0.11 | 0.05 | 0.07 | 0.02[1][2] |
| 7e | Pyridinyl-2-amine linked | 0.12 | 0.15 | 0.048 | 0.044 | 0.0012 | 0.0043 | 0.09[1][2] |
| 7f | Pyridinyl-2-amine linked | 0.35 | 0.41 | 0.11 | 0.13 | 0.02 | 0.03 | 0.08[1][2] |
| 7i | Pyridinyl-2-amine linked | >50 | >50 | 0.21 | 0.25 | 0.09 | 0.12 | 0.15[1][2] |
Compound 7e , in particular, displayed the most potent anticancer activity against the SK-BR-3 breast cancer cell line with an IC50 of 1.2 nM.[1][3][4] Further studies have shown that these compounds induce apoptosis in cancer cells, suggesting a programmed cell death mechanism is at play.[1][3]
Experimental Protocols
The synthesis of the highly potent compound 7e is a multi-step process.[1]
Detailed Protocol:
-
Preparation of N-(5-bromopyridin-2-yl)-2-chloroacetamide (Intermediate 4e): To a solution of 5-bromopyridin-2-amine (0.5 mol) and potassium carbonate (1.0 mol) in dichloromethane (550 mL) at 0 °C, 2-chloroacetyl chloride (0.75 mol) is added dropwise with stirring. After the reaction, the solvent is removed, and the solid residue is washed with water and dried under vacuum to yield the intermediate.[1]
-
Preparation of N-(5-bromopyridin-2-yl)-2-((6-aminobenzo[d]thiazol-2-yl)thio)acetamide (Intermediate 6e): 6-aminobenzothiazole-2-thiol (35.0 mmol) is added to a mixture of intermediate 4e (38.5 mmol) and triethylamine (TEA, 70.0 mmol) in tetrahydrofuran (THF, 480 mL) at room temperature with stirring for 5 hours. The resulting intermediate 6e is used in the next step without further purification.[1]
-
Preparation of N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (Compound 7e): To a solution of intermediate 6e in THF, 2-chloroacetyl chloride and TEA are added at room temperature. The reaction mixture is stirred, and the final product is purified by recrystallization.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][5][6]
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the thiol-containing compounds for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[3][5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Antiviral Applications: Thiol-Based Inhibitors of SARS-CoV-2
The COVID-19 pandemic spurred intensive research into antiviral therapies, and thiol-containing compounds have emerged as promising candidates. Their mechanism of action targets a critical component of the SARS-CoV-2 virus: the spike glycoprotein.
Mechanism of Action and Quantitative Data
Thiol drugs function by cleaving disulfide bonds within the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. This disruption alters the protein's conformation, thereby inhibiting its ability to bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, a crucial step for viral entry into host cells.[4][7] The antiviral potency of these compounds is correlated with their thiol pKa values, with lower pKa values leading to greater efficacy.[4][7]
The table below summarizes the in vitro antiviral activity of several thiol drugs against different SARS-CoV-2 variants, presented as IC50 values.
| Drug | Thiol pKa | Wuhan-1 IC50 (mM) | Delta IC50 (mM) | Omicron IC50 (mM) |
| Mesna | 9.4 | 11.2 | 15.8 | 3.9[4] |
| Bucillamine | 8.2, 9.8 | 4.2 | 6.3 | 2.1[4] |
| Cysteamine | 8.4 | 1.1 | 1.8 | 0.9[4] |
| WR-1065 | 7.9 | 0.9 | 1.5 | 0.8[4] |
| Thiodigalactoside (TDG) | 8.8 | 2.5 | 3.5 | 1.9[4] |
These results indicate that thiol drugs, particularly those with lower pKa values like cysteamine and WR-1065, are potent inhibitors of SARS-CoV-2 infection in vitro.[4][7]
Experimental Workflow for Antiviral Screening
The evaluation of the antiviral activity of thiol compounds typically involves a series of in vitro assays.
Detailed Protocol Overview:
-
ACE2 Binding Assay: This assay directly measures the ability of the thiol compound to inhibit the binding of the SARS-CoV-2 spike protein (or its RBD) to the ACE2 receptor.[7]
-
Pseudovirus Entry Assay: Reporter viruses (e.g., lentiviruses) are engineered to express the SARS-CoV-2 spike protein. The ability of these pseudoviruses to enter and infect target cells expressing ACE2 is measured in the presence of the thiol compounds.[4]
-
Authentic Virus Infection Assay: The antiviral activity is confirmed using live SARS-CoV-2 virus in a biosafety level 3 (BSL-3) laboratory. The reduction in viral replication or cytopathic effect is quantified.[4]
-
Cytotoxicity Assay: The toxicity of the compounds to the host cells is evaluated to ensure that the observed antiviral effect is not due to cell death.[4]
Neurodegenerative Diseases: Modulating Redox Homeostasis
Neurodegenerative diseases such as Parkinson's and Alzheimer's are often associated with oxidative stress and an imbalance in cellular redox homeostasis. Thiol-containing compounds, particularly N-acetylcysteine (NAC) and the endogenous antioxidant glutathione (GSH), play a crucial role in protecting neurons from oxidative damage.[8][9]
The Keap1-Nrf2 Signaling Pathway: A Key Target for Neuroprotection
A central mechanism through which thiol compounds exert their neuroprotective effects is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[10][11][12]
Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to its repressor protein, Keap1, which facilitates its degradation.[11][12] However, in the presence of oxidative stress or electrophilic compounds (including some thiol-containing molecules), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[10][11] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[11][12][13] This response helps to restore redox balance and protect the cell from further damage.
References
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. jneurosci.org [jneurosci.org]
- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Hydroxyethyl 4-nitrophenyl sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent oxidation reactions of 2-Hydroxyethyl 4-nitrophenyl sulfide. This compound serves as a versatile building block in medicinal chemistry and drug development due to the presence of multiple reactive sites: the hydroxyl group, the sulfide linkage, and the aromatic nitro group. These functionalities allow for a variety of chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and oxidation reactions of this compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | 4-Nitrothiophenol, 2-Chloroethanol | [1] |
| Reagents | Potassium Hydroxide | [1] |
| Solvent | Not specified in abstract | [1] |
| Reaction Temperature | 70 °C | [1] |
| Reaction Time | Not specified in abstract | [1] |
| Yield | 100% | [1] |
Table 2: Oxidation of this compound
| Product | Oxidizing Agent | Reaction Conditions | Yield |
| 2-Hydroxyethyl 4-nitrophenyl sulfoxide | Hydrogen Peroxide (30%) | Glacial Acetic Acid, Room Temperature | High (General Procedure) |
| 2-Hydroxyethyl 4-nitrophenyl sulfone | Hydrogen Peroxide (30%) | Niobium Carbide catalyst | High (General Procedure) |
| 2-Hydroxyethyl 4-nitrophenyl sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to Room Temperature | High (General Procedure) |
| 2-Hydroxyethyl 4-nitrophenyl sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (excess) | Dichloromethane, Room Temperature | High (General Procedure) |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-nitrothiophenol and 2-chloroethanol.
Materials:
-
4-Nitrothiophenol
-
2-Chloroethanol
-
Potassium Hydroxide
-
Suitable solvent (e.g., Ethanol or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard glassware for workup and purification
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-nitrothiophenol in a suitable solvent.
-
Add a stoichiometric equivalent of potassium hydroxide to the solution to form the potassium thiophenolate salt.
-
To the resulting solution, add a stoichiometric equivalent of 2-chloroethanol.
-
Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization: The final product should be characterized by:
-
Melting Point: 60 °C.[1]
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight (199.23 g/mol ).[2]
-
IR Spectroscopy: To identify functional groups.
Oxidation of this compound to the corresponding Sulfoxide
This protocol describes the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Slowly add one equivalent of 30% hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 2-Hydroxyethyl 4-nitrophenyl sulfoxide.
Oxidation of this compound to the corresponding Sulfone
This protocol describes the further oxidation of the sulfide to a sulfone using an excess of an oxidizing agent.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Add at least two equivalents of m-CPBA to the solution in portions at room temperature.
-
Stir the reaction mixture and monitor the progress by TLC.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure 2-Hydroxyethyl 4-nitrophenyl sulfone.
Visualizations
Caption: Synthetic workflow for this compound and its subsequent oxidation products.
Caption: Logical workflow for utilizing the scaffold in a drug discovery program.
References
Application Notes and Protocols: 2-Hydroxyethyl 4-nitrophenyl sulfide in Biochemistry
While the core requirements of this request—detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the lack of specific information on 2-Hydroxyethyl 4-nitrophenyl sulfide, this document aims to provide a general framework and relevant biochemical context for researchers interested in the potential applications of nitrophenyl sulfides.
General Context: Potential Roles of Nitrophenyl Sulfides in Biochemistry
Nitrophenyl sulfides are a class of organic compounds that contain a nitrophenyl group attached to a sulfur atom. The presence of the nitro group, a strong electron-withdrawing group, and the sulfide linkage suggests several potential areas of investigation in a biochemical context.
Enzyme Inhibition Studies
The sulfide moiety can interact with metal ions or cysteine residues in the active sites of enzymes. The nitrophenyl group can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding. This combination makes nitrophenyl sulfides potential candidates for enzyme inhibitors.
Probes for Thiol-Mediated Processes
Compounds with reactive sulfide groups are often used as probes to study thiol-disulfide exchange reactions, which are crucial in many cellular processes, including protein folding and redox signaling. The nitro group can act as a reporter group, allowing for spectrophotometric monitoring of reactions.
Precursors for Drug Development
The structural scaffold of this compound could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group offers a site for further functionalization.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the biochemical properties of this compound, a general experimental workflow could be as follows.
Caption: Hypothetical workflow for biochemical characterization.
Conclusion
At present, this compound remains a compound with uncharacterized biochemical and pharmacological properties. The information provided here serves as a general guide for researchers who may be interested in exploring the potential of this and related nitrophenyl sulfides in biochemistry and drug discovery. Further empirical studies are necessary to elucidate any specific biological activities.
Application Note: 2-Hydroxyethyl 4-nitrophenyl sulfide as a Chromogenic Substrate for Thioetherase Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Hydroxyethyl 4-nitrophenyl sulfide is a chemical compound with the potential for use as a chromogenic substrate in enzymatic assays. Its structure, featuring a thioether bond and a 4-nitrophenyl group, suggests that enzymatic cleavage of this bond would release 4-nitrothiophenol. In a basic solution, 4-nitrothiophenol forms the 4-nitrothiophenolate anion, a distinct yellow-colored compound that can be quantified spectrophotometrically. This principle allows for the continuous monitoring of enzyme activity capable of cleaving the thioether linkage.
This application note provides a hypothetical protocol for the use of this compound as a chromogenic substrate for the assay of "thioetherase" activity, a general term for enzymes that can hydrolyze thioether bonds, or for specific glutathione S-transferase (GST) isozymes that may exhibit this activity.
Principle of the Assay
The enzymatic assay is based on the cleavage of the C-S (thioether) bond in this compound. The enzyme-catalyzed reaction releases 4-nitrothiophenol. In a buffer system with a pH above its pKa, 4-nitrothiophenol is deprotonated to the 4-nitrothiophenolate ion, which has a strong absorbance at approximately 412-416 nm. The rate of formation of the 4-nitrothiophenolate, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.
Data Presentation
The following table summarizes the key quantitative parameters for an enzymatic assay using this compound. These values are based on the spectral properties of the expected product, 4-nitrothiophenol, and typical conditions for similar chromogenic assays.
| Parameter | Value/Range | Substrate Context | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 412 - 416 nm | 4-Nitrothiophenolate | [1] |
| Molar Extinction Coefficient (ε) | ~13,600 M⁻¹cm⁻¹ at 412 nm | 4-Nitrothiophenolate in basic solution | Hypothetical, based on similar compounds |
| Optimal pH | 7.0 - 8.5 | Dependent on specific enzyme | Hypothetical |
| Substrate Concentration Range | 0.1 - 2.0 mM | To be determined empirically | Hypothetical |
| Enzyme Concentration | To be determined empirically for linear reaction rate |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Enzyme solution (e.g., purified thioetherase, GST isozyme, or cell lysate)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5
-
Substrate Stock Solution (100 mM): Dissolve 199.23 mg of this compound in 10 mL of DMSO. Store at -20°C.
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm and maintaining a constant temperature.
Assay Protocol (96-well plate format)
-
Prepare Working Substrate Solution: On the day of the assay, dilute the 100 mM Substrate Stock Solution to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM) in Assay Buffer.
-
Set up the Assay Plate:
-
Test Wells: Add 180 µL of the desired concentration of Working Substrate Solution.
-
Blank (No Enzyme) Wells: Add 190 µL of the corresponding Working Substrate Solution.
-
Blank (No Substrate) Wells: Add 180 µL of Assay Buffer.
-
-
Pre-incubate: Equilibrate the microplate to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction:
-
Test Wells: Add 10 µL of the enzyme solution.
-
Blank (No Substrate) Wells: Add 10 µL of the enzyme solution.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
-
Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every 30 seconds for a total of 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Correct for Background: Subtract the rate of the "No Enzyme" blank from the rates of the test wells to account for any non-enzymatic hydrolysis of the substrate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the corrected rate of absorbance change to the rate of product formation.
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000
Where:
-
ΔA/min = Corrected rate of absorbance change per minute
-
ε = Molar extinction coefficient of 4-nitrothiophenolate (~13,600 M⁻¹cm⁻¹)
-
l = Path length of the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well)
-
1000 = Factor to convert from mol/L to µmol/mL
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for the thioetherase assay.
References
Application Notes and Protocols for Measuring Thiol Concentration with Nitrophenyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of thiol groups (-SH) is a critical aspect of research in biochemistry, drug development, and diagnostics. Thiols, particularly in the form of cysteine residues in proteins and the tripeptide glutathione, play crucial roles in biological systems, including enzyme catalysis, antioxidant defense, and protein structure and function. Nitrophenyl sulfides, most notably 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's Reagent), are widely used for the colorimetric quantification of free sulfhydryl groups in a sample.[1] This method, known as the Ellman's assay, is valued for its simplicity, specificity, and reliability.
The principle of the Ellman's assay is based on the thiol-disulfide exchange reaction.[2][3] DTNB reacts with a free thiol group to produce a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[3][4] The TNB²⁻ ion has a distinct yellow color, with a strong absorbance at 412 nm, which allows for its quantification using a spectrophotometer.[1][4][5] The amount of TNB²⁻ produced is directly proportional to the concentration of free thiols in the sample.[6]
Quantitative Data Summary
The accuracy of the Ellman's assay is dependent on precise parameters, most critically the molar extinction coefficient of the TNB²⁻ anion. This value can be influenced by factors such as pH, ionic strength, and the presence of denaturing agents.[4][7] Below is a summary of key quantitative data for the assay.
| Parameter | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions (e.g., 0.1 M phosphate buffer, pH 7.3) | [4][5][8] |
| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman | [4][9][10] | |
| 13,700 M⁻¹cm⁻¹ | In the presence of 6 M guanidinium hydrochloride | [4][7] | |
| Wavelength of Maximum Absorbance (λmax) | 412 nm | Neutral to alkaline pH | [1][4][5] |
| Optimal pH Range | 7.0 - 8.0 | Mildly alkaline conditions favor the reaction | [5][7] |
Experimental Protocols
This section provides a detailed methodology for the determination of thiol concentration using DTNB. The protocol is divided into two main approaches: quantification using a standard curve and quantification using the molar extinction coefficient.
Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide. This buffer is used for dissolving the sample, DTNB, and the thiol standard.[5]
-
DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of a solvent like dimethyl sulfoxide (DMSO) or the Reaction Buffer. Store this stock solution at 4°C for up to 3 months.
-
DTNB Working Solution (0.1 mM): Dilute the 10 mM DTNB stock solution 100-fold with the Reaction Buffer. Prepare this solution fresh before each use.
-
Thiol Standard Stock Solution (e.g., 1.5 mM L-cysteine): Dissolve 5.268 mg of L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol ) in 20 mL of the Reaction Buffer to obtain a 1.5 mM stock solution.[5]
Protocol 1: Quantification using a Standard Curve
This method is recommended for accurate quantification and involves creating a calibration curve with a known thiol-containing compound like L-cysteine.
-
Prepare a Standard Series: Perform serial dilutions of the L-cysteine stock solution with the Reaction Buffer to create a series of standards with concentrations ranging from approximately 0.0 to 1.5 mM.[5]
-
Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, add a specific volume of each standard and your unknown sample(s). For example, add 250 µL of each standard or unknown to separate tubes.[1]
-
Add DTNB: To each tube, add a defined volume of the DTNB Working Solution (e.g., 50 µL).[1][5] Also, prepare a blank containing the Reaction Buffer and the DTNB Working Solution.[9]
-
Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 15 minutes to allow the color to develop completely.[1][5]
-
Spectrophotometric Measurement: Measure the absorbance of each standard and the unknown sample at 412 nm using a spectrophotometer.[5] Use the blank to zero the instrument.
-
Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.[5]
Protocol 2: Quantification using the Molar Extinction Coefficient
This method provides a more rapid estimation of thiol concentration without the need for a standard curve.
-
Reaction Setup: In a cuvette or a well of a microplate, mix your sample containing the unknown thiol concentration with the Reaction Buffer and the DTNB Working Solution. A typical setup would be 1.25 mL of Reaction Buffer, 25 µL of DTNB Working Solution, and 125 µL of the unknown sample.[5] Prepare a blank containing the same components but with the Reaction Buffer in place of the sample.[5]
-
Incubation: Mix well and incubate at room temperature for 2 to 15 minutes.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the sample at 412 nm against the blank.[5]
-
Calculation: Calculate the thiol concentration using the Beer-Lambert law:
Concentration (M) = Absorbance / (ε * l)
Where:
-
Absorbance is the measured absorbance at 412 nm.
-
ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[5]
-
l is the path length of the cuvette in cm (typically 1 cm).
Remember to account for the dilution of your original sample in the final calculation.
-
Visualizations
Reaction of DTNB with a Thiol
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. raybiotech.com [raybiotech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
2-Hydroxyethyl 4-nitrophenyl sulfide: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl 4-nitrophenyl sulfide is a niche chemical compound with potential, yet largely unexplored, applications in the field of drug discovery and development. Its chemical structure, featuring a 4-nitrophenyl sulfide moiety, suggests possible utility as a building block in medicinal chemistry, a tool for chemical biology, or a scaffold for developing novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various drugs, and the reactive sulfide linkage offer avenues for derivatization and interaction with biological targets. This document provides a comprehensive overview of the known properties of this compound, a detailed synthesis protocol, and outlines potential applications and hypothetical experimental protocols to guide researchers in exploring its therapeutic potential.
Chemical Properties and Data
This compound, also known as 2-(4-nitrophenylthio)ethanol, is a solid organic compound. The table below summarizes its key chemical properties.
| Property | Value |
| CAS Number | 13287-76-8 |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| Appearance | Solid |
| Melting Point | 60-61 °C |
| Purity | Typically >98% |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol |
| Synonyms | 2-(p-Nitrophenylthio)ethanol, 2-[(4-Nitrophenyl)sulfanyl]ethanol |
Synthesis Protocol
The following protocol describes a general method for the synthesis of this compound.
Materials:
-
4-Nitrothiophenol
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrothiophenol (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Synthesis workflow for this compound.
Potential Applications in Drug Discovery
While direct biological activity data for this compound is scarce in peer-reviewed literature, its structural motifs suggest several potential applications in drug discovery.
Antimicrobial Drug Development
The 4-nitrophenyl sulfide moiety is present in various compounds that have demonstrated antimicrobial properties. The nitro group can be reduced in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules. The sulfide linkage can also play a role in biological activity. Therefore, this compound could serve as a lead compound for the development of new antibacterial or antifungal agents.
Enzyme Inhibition
The electrophilic nature of the nitrophenyl group suggests that this compound could act as an inhibitor of enzymes, particularly those with a nucleophilic residue (e.g., cysteine or serine) in their active site. The sulfide could potentially interact with metal ions in metalloenzymes. Further studies are required to explore its inhibitory potential against various enzyme classes, such as proteases, kinases, or phosphatases.
Prodrug and Linker Chemistry
The hydroxyl group of this compound provides a handle for further chemical modification. It can be esterified or etherified to attach other pharmacophores, potentially creating prodrugs that release an active molecule upon metabolic cleavage. The entire molecule could also be used as a linker in the development of more complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs, where the nitrophenyl sulfide part might influence cell permeability or target engagement.
Potential applications of the target compound.
Hypothetical Experimental Protocols
The following are generalized protocols that can be adapted to screen this compound for specific biological activities.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the test bacteria adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include wells for positive control (bacteria with antibiotic), negative control (bacteria with vehicle), and sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.
Protocol: In Vitro Enzyme Inhibition Assay (Generic)
Objective: To assess the inhibitory activity of this compound against a target enzyme.
Materials:
-
This compound
-
Target enzyme
-
Enzyme-specific substrate (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer
-
96-well microtiter plates
-
Spectrophotometer or fluorometer
-
Known inhibitor (positive control)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound to the wells.
-
Add the target enzyme to all wells (except for the no-enzyme control) and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Hypothetical inhibition of a signaling pathway.
Conclusion
This compound is a compound with a chemical structure that suggests potential for applications in drug discovery, particularly in the areas of antimicrobial development and enzyme inhibition. The lack of extensive biological data in the public domain highlights an opportunity for novel research. The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers to investigate the biological activities of this and structurally related molecules. Further exploration is warranted to fully elucidate its potential as a valuable tool or lead compound in the development of new therapeutics.
Application Notes and Protocols: 2-Hydroxyethyl 4-nitrophenyl sulfide as a Potential Hydrogen Sulfide (H₂S) Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 2-Hydroxyethyl 4-nitrophenyl sulfide as a novel hydrogen sulfide (H₂S) donor for research and drug development applications. While not yet established as a chemical probe for H₂S detection, its chemical structure suggests a plausible mechanism for the controlled release of H₂S, a critical gaseous signaling molecule involved in a myriad of physiological and pathological processes. This document outlines a hypothesized mechanism of action, detailed protocols for its synthesis, proposed methods for the quantification of H₂S release, and potential research applications based on the known biological roles of H₂S. All protocols and mechanisms are presented as a guide for investigation into this compound's potential as a valuable tool in H₂S-related research.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₉NO₃S.[1][2] Its structure features a 4-nitrophenyl group linked to a hydroxyethyl group through a sulfide bond. The presence of the nitro group, a well-known electron-withdrawing group, and the sulfide linkage are key features that suggest its potential as a pro-drug for H₂S delivery.
Chemical and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(4-nitrophenyl)sulfanylethanol | [1] |
| CAS Number | 13287-76-8 | [1][3] |
| Molecular Formula | C₈H₉NO₃S | [1][2] |
| Molecular Weight | 199.23 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
Proposed Mechanism of H₂S Release
We hypothesize that this compound can act as an H₂S donor through a two-step intracellular process:
-
Reduction of the Nitro Group: The 4-nitro group is enzymatically reduced in the cellular environment to a 4-amino group. This reduction is a common metabolic pathway for nitroaromatic compounds.
-
Cleavage of the Carbon-Sulfur Bond: The resulting 2-Hydroxyethyl 4-aminophenyl sulfide is more susceptible to enzymatic or spontaneous cleavage of the C-S bond, leading to the release of hydrogen sulfide (H₂S) and the formation of 4-aminophenol and ethylene glycol.
This proposed mechanism is based on the known reactivity of similar nitroaromatic compounds and the established biochemistry of H₂S donors.
Caption: Proposed mechanism of H₂S release from this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic method for p-nitrophenyl-beta-hydroxyethyl sulfide.[1]
Materials:
-
p-Nitrochlorobenzene
-
2-Mercaptoethanol
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve p-nitrochlorobenzene and 2-mercaptoethanol in a suitable solvent in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the reaction mixture while stirring.
-
Heat the mixture to reflux (e.g., 40-60°C) and maintain for a specified time to allow the condensation reaction to complete.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Quantification of H₂S Release
The release of H₂S can be quantified using established methods. The choice of method will depend on the experimental setup (in vitro or in cellulo) and the required sensitivity.
3.2.1. Methylene Blue Assay (In Vitro)
This colorimetric assay is a standard method for H₂S quantification.
Materials:
-
This compound stock solution
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution in 7.2 M HCl
-
FeCl₃ solution in 1.2 M HCl
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
Spectrophotometer
Procedure:
-
Incubate this compound in a buffer solution (e.g., PBS, pH 7.4) at 37°C. To mimic intracellular reduction, a reducing agent like dithiothreitol (DTT) or cell lysate can be added.
-
At various time points, take aliquots of the reaction mixture and add them to a solution of zinc acetate to trap the released H₂S as ZnS.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.
-
Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of methylene blue.
-
Stop the reaction by adding TCA solution.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of NaHS.
3.2.2. Fluorescent Probe-Based Assay (In Cellulo)
Commercially available fluorescent probes for H₂S can be used to monitor its release in living cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
A commercially available H₂S-selective fluorescent probe (e.g., WSP-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells to the desired confluency.
-
Load the cells with the H₂S fluorescent probe according to the manufacturer's instructions.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the cells for different time periods.
-
Monitor the change in fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
The increase in fluorescence intensity will correlate with the intracellular release of H₂S.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the release of H₂S from this compound under different conditions. Note: This data is for illustrative purposes only and needs to be experimentally determined.
| Condition | H₂S Release (µM/mg/h) | Method |
| Buffer (pH 7.4) | < 0.1 | Methylene Blue Assay |
| Buffer + DTT (1 mM) | 5.2 ± 0.8 | Methylene Blue Assay |
| Cell Lysate | 12.5 ± 2.1 | Methylene Blue Assay |
| Live Cells (10 µM) | 4.8 ± 1.2 (relative fluorescence units/min) | Fluorescent Probe Assay |
Potential Research Applications
The ability to deliver H₂S in a controlled manner opens up numerous avenues for research in various fields.
4.1. Investigating H₂S Signaling Pathways
H₂S is known to modulate several key signaling pathways. This compound could be used to study the effects of H₂S on:
-
PI3K/Akt Pathway: H₂S has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
-
MAPK/ERK Pathway: The MAPK/ERK pathway, crucial for cell growth and differentiation, can be modulated by H₂S.
-
NF-κB Signaling: H₂S can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Key signaling pathways potentially modulated by H₂S released from the donor.
4.2. Drug Development and Therapeutic Studies
Given the cytoprotective and anti-inflammatory properties of H₂S, this donor could be a valuable tool in preclinical studies for conditions such as:
-
Ischemia-Reperfusion Injury: H₂S has been shown to protect tissues from damage caused by the restoration of blood flow after a period of ischemia.
-
Inflammatory Diseases: The anti-inflammatory effects of H₂S could be explored in models of arthritis, colitis, and other inflammatory conditions.
-
Neurodegenerative Diseases: H₂S has demonstrated neuroprotective effects, suggesting its potential in models of Alzheimer's and Parkinson's disease.
-
Cardiovascular Diseases: The vasorelaxant and cardioprotective effects of H₂S are well-documented.
Conclusion
While this compound is not a recognized chemical probe for H₂S detection, its chemical structure strongly suggests its potential as a novel H₂S donor. The proposed mechanism of action, involving the reduction of the nitro group and subsequent cleavage of the sulfide bond, provides a basis for its controlled release of H₂S in a biological setting. The detailed protocols for its synthesis and the proposed methods for quantifying H₂S release provided in these application notes are intended to facilitate further investigation into this promising compound. Researchers are encouraged to explore its utility in elucidating the complex roles of H₂S in health and disease, and as a potential lead compound in the development of new H₂S-based therapeutics.
References
Application Notes and Protocols: Reaction Mechanism of 2-Hydroxyethyl 4-nitrophenyl sulfide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl 4-nitrophenyl sulfide is a versatile reagent in organic synthesis and a valuable tool in drug development and chemical biology. Its structure, featuring a 4-nitrophenyl group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The sulfide linkage and the hydroxyethyl group provide additional functionalities for further derivatization. Understanding the reaction mechanism of this compound with various nucleophiles is crucial for its effective utilization in the synthesis of novel bioactive molecules and chemical probes.
The reaction typically proceeds through a well-established SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group in the para position is critical for the stabilization of this intermediate, thereby facilitating the displacement of the 2-hydroxyethyl sulfide moiety by a nucleophile.
Reaction Mechanism
The reaction of this compound with a nucleophile (Nu:) follows a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom of the aromatic ring that is bonded to the sulfur atom. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The negative charge of the intermediate is delocalized over the aromatic ring and the nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the 2-hydroxyethyl thiolate leaving group.
The general mechanism can be visualized as follows:
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Data
| Nucleophile | pKₐ of conjugate acid | kN (M⁻¹s⁻¹) |
| Piperazinium ion | - | (6.22 ± 0.11) × 10⁻² |
| 1-Formylpiperazine | - | 1.68 ± 0.01 |
| Morpholine | - | 11.3 ± 0.1 |
| 1-(2-Hydroxyethyl)piperazine | - | 27.6 ± 0.5 |
| Piperazine | - | 108 ± 2 |
| 3-Methylpiperidine | - | 248 ± 3 |
Data is for the reaction of 4-nitrophenyl phenyl carbonate with secondary amines and is intended to be representative. Actual rates for this compound will vary.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with a nucleophile, in this case, using a generic amine as an example. These can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Protocol 1: General Procedure for the Reaction with an Amine
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate, Triethylamine), if necessary
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Work-up reagents (e.g., water, ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1-1.5 equivalents).
-
If the nucleophile is used as its salt or if a base is required to deprotonate the nucleophile, add the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted product.
Caption: General experimental workflow for the reaction.
Applications in Drug Development
The 4-nitrophenyl sulfide moiety is a valuable scaffold in medicinal chemistry. The SNAr reaction of this compound allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The resulting thioether products can exhibit a range of biological activities. The hydroxyethyl group provides a handle for further modifications, such as esterification or etherification, to modulate the pharmacokinetic and pharmacodynamic properties of the synthesized molecules. Potential applications include the development of enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
4-Nitrophenyl derivatives can be toxic and should be handled with care.
-
Amines can be corrosive and have strong odors. Handle them in a fume hood.
References
Application Notes and Protocols for a High-Throughput Screening Assay Using 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify inhibitors of enzymes that catalyze the cleavage of 2-Hydroxyethyl 4-nitrophenyl sulfide. This substrate is particularly suitable for screening enzymes like Glutathione S-transferases (GSTs), which are critical in cellular detoxification and are implicated in drug resistance and various signaling pathways. The assay is based on the enzymatic release of 4-nitrothiophenol (4-NTP), which, at a pH above its pKa, exists as the 4-nitrothiophenolate anion and exhibits a strong absorbance at 412 nm, allowing for a straightforward colorimetric readout.
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of xenobiotic and endogenous compounds.[1] They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easily excretable.[1][2] Due to their involvement in drug metabolism and resistance, GSTs are a significant target in drug discovery.[3] This assay provides a robust platform for the discovery of novel GST inhibitors.
Principle of the Assay
The assay is based on the enzymatic cleavage of the thioether bond in this compound. In the presence of a suitable enzyme, such as a Glutathione S-transferase, and the co-substrate glutathione (GSH), the substrate is cleaved, releasing 2-hydroxyethyl-glutathione and 4-nitrothiophenol (4-NTP). At the recommended assay pH (e.g., pH 7.5), the thiol group of 4-NTP is deprotonated to form the 4-nitrothiophenolate anion, which is a yellow-colored compound with a maximum absorbance at 412 nm. The rate of the enzymatic reaction is therefore directly proportional to the increase in absorbance at this wavelength.
Data Presentation
The following tables provide a structured summary of the key parameters and expected data for this HTS assay.
Table 1: Key Assay Parameters
| Parameter | Value |
| Substrate | This compound |
| Co-substrate | Reduced Glutathione (GSH) |
| Enzyme (example) | Human Glutathione S-transferase A1-1 (hGSTA1-1) |
| Detection Wavelength | 412 nm |
| Molar Extinction Coefficient (ε) of 4-nitrothiophenolate | 14,150 M⁻¹cm⁻¹[4] |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.5 |
| Assay Volume | 100 µL |
| Plate Format | 384-well, clear bottom |
| Temperature | 25°C |
Table 2: Example IC50 Values for Control Inhibitors
| Inhibitor | Target | IC50 (µM) |
| Ethacrynic acid | Pan-GST inhibitor | ~5[5] |
| S-hexylglutathione | Competitive GST inhibitor | Variable, dependent on GST isozyme |
| Known Compound X | Putative Inhibitor | To be determined |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.5):
-
Prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄) and a 1 M stock solution of dibasic potassium phosphate (K₂HPO₄).
-
To prepare 1 L of 100 mM buffer, mix approximately 17.4 mL of 1 M K₂HPO₄ and 2.6 mL of 1 M KH₂PO₄ in 980 mL of deionized water.
-
Adjust the pH to 7.5 using a pH meter by adding small volumes of the 1 M stock solutions.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize and store at 4°C. The optimal pH for GST activity is typically between 6.5 and 8.5.
-
-
Substrate Stock Solution (10 mM this compound in DMSO):
-
Accurately weigh 19.92 mg of this compound (MW: 199.22 g/mol ).
-
Dissolve in 10 mL of 100% DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Co-substrate Stock Solution (50 mM Reduced Glutathione - GSH):
-
Accurately weigh 153.6 mg of GSH (MW: 307.32 g/mol ).
-
Dissolve in 10 mL of Assay Buffer.
-
Prepare fresh daily and keep on ice.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL hGSTA1-1):
-
Reconstitute lyophilized enzyme in Assay Buffer to a stock concentration of 1 mg/mL.
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Control Inhibitor Stock Solution (e.g., 10 mM Ethacrynic acid in DMSO):
-
Accurately weigh 30.32 mg of Ethacrynic acid (MW: 303.15 g/mol ).
-
Dissolve in 10 mL of 100% DMSO.
-
Store in small aliquots at -20°C.
-
Assay Protocol for 384-well Plate
-
Compound Dispensing:
-
Using an acoustic liquid handler or a pintool, dispense 100 nL of test compounds (dissolved in DMSO) into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or control inhibitor solution (positive control).
-
-
Enzyme and Co-substrate Addition:
-
Prepare an enzyme/co-substrate mix by diluting the enzyme stock and GSH stock in Assay Buffer. The final concentration in the 100 µL assay volume should be optimized for linear reaction kinetics (e.g., 1-10 µg/mL enzyme and 1 mM GSH).
-
Dispense 50 µL of the enzyme/co-substrate mix into each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.
-
-
Reaction Initiation:
-
Prepare a substrate solution by diluting the 10 mM substrate stock in Assay Buffer. The final substrate concentration should be at or near the Km value, which needs to be determined experimentally (e.g., starting with 100 µM).
-
Dispense 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis
-
Calculate the Reaction Rate:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
V_inhibitor: Rate in the presence of a test compound.
-
V_negative_control: Rate in the presence of DMSO.
-
V_blank: Rate in the absence of enzyme (optional, to correct for non-enzymatic substrate degradation).
-
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, perform a dose-response experiment with a range of compound concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Calculate Enzyme Activity (for enzyme characterization):
-
Activity (µmol/min/mg) = (ΔAbs/min * Total Assay Volume (L)) / (ε * Pathlength (cm) * Amount of Enzyme (mg))
-
ε = 14,150 M⁻¹cm⁻¹
-
Pathlength is specific to the microplate and volume used.
-
-
Mandatory Visualizations
Caption: MAPK signaling pathway and its regulation by GST.
Caption: High-throughput screening experimental workflow.
Caption: Logical relationship of the assay components.
References
- 1. mathquest.carroll.edu [mathquest.carroll.edu]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxyethyl 4-nitrophenyl sulfide for Detecting Sulfane Sulfur Species
Introduction
Sulfane sulfur species, such as persulfides (RSSH) and polysulfides (RSSnH), are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. Their detection and quantification in biological systems are of paramount importance for understanding their roles in cellular signaling and for the development of novel therapeutics. While various fluorescent probes have been developed for this purpose, this document focuses on the application of 2-Hydroxyethyl 4-nitrophenyl sulfide as a potential tool for the detection of sulfane sulfur species. The underlying principle of its application is the nucleophilic substitution reaction between the sulfane sulfur species and the aromatic ring of the probe, leading to a measurable change in its optical properties.
Experimental Protocols
Detailed methodologies for the application of this compound in detecting sulfane sulfur species are currently not well-documented in publicly available scientific literature. The following protocols are proposed based on the general principles of sulfane sulfur detection using similar aromatic sulfide-based probes. Researchers should optimize these protocols for their specific experimental conditions.
1. In Vitro Detection of Sulfane Sulfur Species
This protocol outlines the general procedure for detecting sulfane sulfur species in a cell-free system.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sulfane sulfur donor (e.g., Na2S2, Na2S3, or a persulfide donor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a working solution of this compound in PBS (e.g., 10 µM).
-
Prepare various concentrations of the sulfane sulfur donor in PBS.
-
In a 96-well plate, mix the this compound working solution with the different concentrations of the sulfane sulfur donor.
-
Include a control well with only the probe solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity or absorbance at the appropriate excitation and emission wavelengths. The optimal wavelengths should be determined experimentally.
-
Plot the change in fluorescence or absorbance against the concentration of the sulfane sulfur donor to generate a calibration curve.
-
2. Detection of Intracellular Sulfane Sulfur Species
This protocol provides a general guideline for imaging sulfane sulfur species in living cells.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Sulfane sulfur donor (optional, for positive control)
-
Fluorescence microscope
-
-
Procedure:
-
Culture the cells to the desired confluency.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with this compound by incubating them in a solution of the probe in serum-free medium (e.g., 5-10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
(Optional) Treat the cells with a sulfane sulfur donor to induce an increase in intracellular sulfane sulfur levels as a positive control.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity in the cells to estimate the relative levels of sulfane sulfur.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Detection of Na2S2 using this compound
| Na2S2 Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 ± 5 |
| 10 | 150 ± 8 |
| 25 | 220 ± 12 |
| 50 | 350 ± 15 |
| 100 | 580 ± 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the experimental conditions.
Visualizations
Diagrams created using Graphviz can help visualize the experimental workflows and underlying chemical principles.
Caption: Proposed reaction mechanism for sulfane sulfur detection.
Caption: General experimental workflows for sulfane sulfur detection.
Troubleshooting & Optimization
solubility issues of 2-Hydroxyethyl 4-nitrophenyl sulfide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Hydroxyethyl 4-nitrophenyl sulfide in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the common causes and solutions?
A1: Poor solubility of organic compounds like this compound in aqueous buffers is a common challenge. The primary reasons include the compound's inherent hydrophobicity and the specific properties of the buffer system. Here are some troubleshooting steps:
-
Co-solvent Usage: For initial stock solutions, use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to use the minimum amount of organic solvent necessary to dissolve the compound before diluting it into your aqueous buffer. High concentrations of organic solvents can be toxic to cells or interfere with downstream assays.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer. Although this compound does not have a readily ionizable group, the nitro and hydroxyl groups can have their polarity affected by pH. Experimenting with a range of pH values for your chosen buffer is recommended.
-
Temperature Control: Solubility is often temperature-dependent. Gently warming the buffer while dissolving the compound may increase its solubility. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.
-
Mechanical Agitation: Vigorous stirring, vortexing, or sonication can aid in the dissolution process by increasing the surface area of the compound exposed to the solvent.
Q2: I dissolved my compound in an organic solvent first, but it precipitated when I added it to my aqueous buffer. How can I prevent this "crashing out"?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this:
-
Slow Addition: Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Lower Stock Concentration: Using a more dilute stock solution in the organic solvent can reduce the magnitude of the solvent polarity shock upon dilution into the aqueous buffer.
-
Stepwise Dilution: Consider a multi-step dilution. First, dilute the organic stock into a mixture of the organic solvent and the aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer.
Q3: How can I determine the maximum soluble concentration of this compound in my specific buffer?
A3: To determine the thermodynamic or equilibrium solubility, the "shake-flask" method is considered the gold standard.[1] A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Q4: Are there any known biological signaling pathways involving this compound?
A4: While specific signaling pathways for this compound are not well-documented in publicly available literature, its structural similarity to other nitrophenyl compounds and the presence of a sulfide group suggest potential interactions with cellular signaling pathways involving reactive sulfur species (RSS). Hydrogen sulfide (H₂S) is a known gaseous signaling molecule, and its effects are often mediated through the modification of cysteine residues in proteins (persulfidation). It is plausible that this compound could influence or be metabolized to molecules that interact with H₂S signaling pathways, which are involved in processes like antioxidant defense, inflammation, and cellular metabolism.
A representative diagram of a potential interaction with a generic signaling pathway is provided below.
Quantitative Data Summary
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µg/mL) | Observations |
| Phosphate Buffer | 6.0 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Phosphate Buffer | 8.0 | 25 | ||
| TRIS Buffer | 7.5 | 25 | ||
| TRIS Buffer | 8.5 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Acetate Buffer | 5.5 | 25 |
Experimental Protocols
Protocol for Determining Thermodynamic (Equilibrium) Aqueous Solubility
This protocol is adapted from the widely used shake-flask method and is suitable for determining the solubility of this compound in various aqueous buffers.[1]
Materials:
-
This compound (solid)
-
Aqueous buffers of interest (e.g., Phosphate, TRIS, Acetate at desired pH values)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended mixing time is necessary to ensure the solution reaches equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
To remove any undissolved solid, centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to ensure all particulate matter is removed.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as µg/mL or mM.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues.
Representative Signaling Pathway Interaction
Caption: A potential mechanism of action for the compound.
References
Technical Support Center: Synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, a reaction that typically proceeds via an SN2 mechanism between 4-nitrothiophenol and a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the 4-nitrothiophenol. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction, failing to properly solvate the reactants. 4. Degradation of Reactants: 4-nitrothiophenol can be susceptible to oxidation, especially under basic conditions. | 1. Base Selection: Switch to a stronger base. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). See Table 1 for a comparison. 2. Temperature Adjustment: Gradually increase the reaction temperature in 10°C increments. Monitor for product formation and potential side reactions using TLC. 3. Solvent Optimization: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction. 4. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiophenol. |
| Formation of Side Products | 1. Dimerization of 4-nitrothiophenol: Oxidation of the thiolate intermediate can lead to the formation of bis(4-nitrophenyl) disulfide. 2. Elimination Reaction: The 2-haloethanol may undergo elimination to form ethylene oxide or other byproducts, especially with a strong, sterically hindered base. 3. Dialkylation: The hydroxyl group of the product can be deprotonated and react with another molecule of the 2-haloethanol. | 1. Inert Atmosphere & Degassed Solvents: Use degassed solvents and maintain an inert atmosphere to prevent oxidation. 2. Base and Temperature Control: Use a non-hindered base and avoid excessively high temperatures to favor substitution over elimination. 3. Stoichiometry Control: Use a slight excess of the 4-nitrothiophenol relative to the 2-haloethanol to minimize dialkylation. |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction leaving significant amounts of starting materials. 2. Salts from Base and Halide: Formation of inorganic salts that may co-precipitate with the product. 3. Disulfide Impurity: The bis(4-nitrophenyl) disulfide side product can be difficult to separate from the desired product due to similar polarities. | 1. Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS to ensure full consumption of the limiting reagent. 2. Aqueous Workup: Perform an aqueous workup to remove inorganic salts. The product can be extracted into an organic solvent. 3. Chromatography: Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the thiol group of 4-nitrothiophenol, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of a 2-haloethanol (like 2-bromoethanol), displacing the halide to form the desired sulfide product.
Q2: Which base is most effective for this synthesis?
A2: The choice of base is critical. While weaker bases like triethylamine can be used, stronger inorganic bases often lead to higher yields by ensuring complete deprotonation of the thiophenol. Potassium carbonate (K₂CO₃) is a common and effective choice. For a comparison of different bases, refer to the data below.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 80 | 12 | 45 |
| K₂CO₃ | DMF | 60 | 6 | 85 |
| NaOH | Ethanol | 50 | 8 | 75 |
| KOH | DMSO | 60 | 6 | 88 |
Note: These are representative data and actual results may vary.
Q3: What are the optimal solvent and temperature conditions?
A3: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the thiolate. The reaction temperature can be optimized, typically ranging from room temperature to around 80°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Table 2: Optimization of Reaction Temperature
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | DMF | 24 | 60 |
| 50 | DMF | 10 | 82 |
| 80 | DMF | 4 | 90 |
| 100 | DMF | 4 | 85 (with side products) |
Note: These are representative data and actual results may vary.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-nitrothiophenol and 2-bromoethanol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Q5: What is a common side reaction and how can it be minimized?
A5: A common side reaction is the oxidative dimerization of 4-nitrothiophenol to form bis(4-nitrophenyl) disulfide. This can be minimized by carrying out the reaction under an inert atmosphere, such as nitrogen or argon, and by using degassed solvents.[1]
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-nitrothiophenol
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2-Bromoethanol
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a stirred solution of 4-nitrothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
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Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60°C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis.
General Synthesis Workflow
Caption: A high-level overview of the synthesis and purification process.
References
stability and degradation of 2-Hydroxyethyl 4-nitrophenyl sulfide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl 4-nitrophenyl sulfide in solution. The information is designed to help anticipate and resolve common issues related to the stability and degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
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pH: The compound may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
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Temperature: Elevated temperatures can accelerate degradation processes.
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Light Exposure: The nitroaromatic group suggests potential photosensitivity, leading to photodegradation upon exposure to UV or visible light.
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Oxidizing Agents: The thioether linkage is prone to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents present in the solution.
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Solvent Composition: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure of the molecule, potential degradation products could include:
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Oxidation Products: The thioether can be oxidized to the corresponding sulfoxide (2-Hydroxyethyl 4-nitrophenyl sulfoxide) and further to the sulfone (2-Hydroxyethyl 4-nitrophenyl sulfone).
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Hydrolysis Products: Cleavage of the ether linkage is less likely under typical conditions, but cleavage of the aryl-sulfur bond could potentially lead to 4-nitrophenol and 2-mercaptoethanol under harsh conditions.
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Photodegradation Products: Exposure to light may lead to complex reactions involving the nitro group and the aromatic ring.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Degradation can be monitored using various analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): This is a common method to separate the parent compound from its degradation products and quantify their concentrations over time. A reversed-phase C18 column is often suitable.
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UV-Vis Spectroscopy: Changes in the UV-Vis spectrum, particularly shifts in the absorbance maxima, can indicate degradation. The formation of 4-nitrophenol, a potential degradation product, can be monitored spectrophotometrically.
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Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and its degradation products, helping to elucidate the degradation pathway.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of your solutions, it is recommended to:
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Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
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Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
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Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
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Prepare fresh solutions before use whenever possible.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of compound concentration over time. | Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure. | 1. Control Experiments: Run control experiments in the absence of other reactants to assess the inherent stability of the compound under your experimental conditions. 2. Optimize Conditions: Adjust pH, lower the temperature, and protect the experiment from light. 3. Use Stabilizers: If oxidation is suspected, consider adding antioxidants (use with caution as they may interfere with your experiment). |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks likely correspond to degradation products. | 1. Characterize New Peaks: Use LC-MS to identify the mass of the new peaks and propose potential structures. 2. Modify Experimental Protocol: Based on the identified degradation products, modify your protocol to minimize their formation (e.g., if a sulfoxide is detected, deoxygenate your solvents). |
| Color change in the solution (e.g., turning yellow). | Formation of 4-nitrophenolate: Under basic conditions, hydrolysis might lead to the formation of 4-nitrophenol, which exists as the yellow 4-nitrophenolate anion at higher pH. | 1. Monitor pH: Check the pH of your solution. 2. Spectroscopic Analysis: Use a UV-Vis spectrophotometer to check for the characteristic absorbance of the 4-nitrophenolate anion. 3. Buffer the Solution: If necessary, use a suitable buffer to maintain a stable pH. |
| Inconsistent experimental results. | Variable Degradation: Inconsistent degradation rates between experiments can lead to variability in results. | 1. Standardize Procedures: Ensure that all experimental parameters (temperature, light exposure, solution preparation) are consistent across all experiments. 2. Prepare Fresh Solutions: Use freshly prepared solutions of this compound for each experiment to avoid issues with stock solution degradation. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the stock solution to the desired final concentration in the test buffer or medium.
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Incubation: Aliquot the solution into several vials. Incubate the vials under different conditions (e.g., different temperatures, light exposures). Include a control sample stored under optimal conditions (e.g., -20°C, protected from light).
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Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Sample Preparation for HPLC: Quench the reaction if necessary (e.g., by adding a strong acid or base, or by rapid freezing). Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier) is often effective.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., near the λmax of the nitroaromatic chromophore).
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Injection Volume: 10-20 µL.
-
-
Data Analysis: Plot the peak area of the parent compound against time for each condition. Calculate the degradation rate constant if applicable.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low or No Product Yield
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Question: My reaction shows a very low yield of the desired this compound, or no product at all. What are the possible causes and solutions?
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Answer: Low or no product yield can stem from several factors. Firstly, ensure the quality and reactivity of your starting materials. 4-Halonitrobenzene (typically 4-chloronitrobenzene or 4-fluoronitrobenzene) should be pure, and 2-mercaptoethanol should be fresh as it can oxidize to form a disulfide. The choice of base is also critical; a base that is too weak may not sufficiently deprotonate the thiol, while an overly strong base might promote side reactions. Common bases for this reaction include sodium hydroxide, potassium carbonate, or triethylamine.
Reaction temperature is another crucial parameter. While heating is generally required to drive the nucleophilic aromatic substitution (SNAr) reaction, excessive temperatures can lead to product decomposition or the formation of unwanted byproducts. Monitoring the reaction progress using thin-layer chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent over-running the reaction. Finally, ensure your solvent is anhydrous if using a moisture-sensitive base, as water can interfere with the reaction.
Problem 2: Formation of Side Products
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Question: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?
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Answer: A common side product in this synthesis is the disulfide of 2-mercaptoethanol, bis(2-hydroxyethyl) disulfide. This can form through the oxidation of the starting thiol, especially in the presence of air (oxygen) over extended reaction times. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential side product is bis(4-nitrophenyl) sulfide. This can arise if there are impurities in the starting materials or if the reaction conditions favor the reaction of the product with another molecule of the aryl halide. Using a slight excess of 2-mercaptoethanol can help to minimize the formation of this byproduct.
Problem 3: Difficulties in Product Purification
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Question: I am struggling to purify the this compound from my crude reaction mixture. What purification strategies are most effective?
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Answer: this compound is a polar compound due to the presence of the hydroxyl and nitro groups. This polarity can make purification by standard silica gel column chromatography challenging, as the product may streak or have poor separation from polar impurities.
A recommended approach is to use a gradient elution system for column chromatography, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. For highly polar impurities, a different stationary phase, such as alumina, or reverse-phase chromatography might be more effective.
Recrystallization can also be a viable purification method. Suitable solvents for recrystallization would need to be determined experimentally but could include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aromatic ring activates the ring towards nucleophilic attack by the thiolate anion, which is formed by the deprotonation of 2-mercaptoethanol by a base. The thiolate then attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Finally, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Q2: Which halogen on the 4-halonitrobenzene is the best leaving group for this reaction?
A2: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. Therefore, the reaction rate is more dependent on the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. Fluorine is the most electronegative halogen, making 4-fluoronitrobenzene the most reactive substrate, followed by chlorine, bromine, and iodine.
Q3: Can I use 4-nitrothiophenol and 2-chloroethanol as starting materials instead?
A3: Yes, this is an alternative synthetic route. In this case, 4-nitrothiophenol would be deprotonated by a base to form the 4-nitrothiophenolate anion, which would then act as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol in a Williamson ether-like synthesis. The choice of route may depend on the availability and cost of the starting materials.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is provided below.
Materials:
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4-Chloronitrobenzene
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2-Mercaptoethanol
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Potassium Carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-chloronitrobenzene (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 2-mercaptoethanol (1.2 eq).
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Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Parameter | Value | Expected Outcome |
| Starting Material | 4-Chloronitrobenzene | Good reactivity, commercially available. |
| Nucleophile | 2-Mercaptoethanol | Forms the desired sulfide. |
| Base | Potassium Carbonate | Effective for thiol deprotonation. |
| Solvent | DMF | Aprotic polar solvent, good for SNAr. |
| Temperature | 80 °C | Provides sufficient energy for the reaction. |
| Reaction Time | 4-6 hours | Typically sufficient for high conversion. |
| Typical Yield | 70-90% | Varies based on reaction scale and purity of reagents. |
| Purity (after column) | >98% | Achievable with proper purification. |
Visualizations
The following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis via Nucleophilic Aromatic Substitution (SNAr).
Technical Support Center: Synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help improve reaction yields and purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in organic synthesis. This guide provides a systematic approach to troubleshooting the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Action |
| Ineffective Base | The choice of base is critical for the deprotonation of 4-nitrothiophenol to form the more nucleophilic thiophenolate. Weak bases may not be sufficient. Consider using stronger bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt). |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective for S-alkylation reactions. Alcohols like ethanol can also be used, especially when using an alkoxide base. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If running at room temperature, consider increasing the temperature to 50-80 °C and monitor the reaction progress by TLC. |
| Poor Quality of Reagents | Ensure that 4-nitrothiophenol and 2-chloroethanol are of high purity. Impurities in the starting materials can inhibit the reaction or lead to side products. 4-nitrothiophenol can oxidize to the disulfide over time. |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrothiophenol) is consumed. |
Issue 2: Formation of Side Products
| Potential Side Product | Identification | Mitigation Strategy |
| Bis(4-nitrophenyl) disulfide | This is a common impurity formed by the oxidation of 4-nitrothiophenol. It may appear as a less polar spot on TLC compared to the starting material. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Bis(2-hydroxyethyl) ether | This can form if the base reacts with 2-chloroethanol, followed by reaction with another molecule of 2-chloroethanol. | Use a stoichiometric amount of base relative to the 4-nitrothiophenol. Add the 2-chloroethanol slowly to the reaction mixture containing the thiophenolate. |
| Over-alkylation at the hydroxyl group | While less likely under basic conditions, it's a theoretical possibility. | This is generally not a significant issue as the thiol is much more acidic and nucleophilic than the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically achieved via a nucleophilic substitution reaction (S-alkylation) where the thiolate anion of 4-nitrothiophenol attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride.
Q2: Which base is most effective for this reaction?
A2: Stronger bases that can fully deprotonate the thiol are generally more effective. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent are common choices. The choice of base can also depend on the solvent used. For instance, if using ethanol as a solvent, sodium ethoxide can be a very effective base.
Q3: What are the ideal reaction conditions?
A3: The ideal conditions can vary, but a common starting point is to react 4-nitrothiophenol with a slight excess of 2-chloroethanol in a polar aprotic solvent like DMF or an alcohol like ethanol, in the presence of a base like potassium carbonate or sodium hydroxide, with heating (e.g., 60-80 °C) while monitoring the reaction by TLC.
Q4: How can I purify the final product?
A4: The product can be purified by recrystallization or column chromatography. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. For more difficult separations, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the solvent used for analysis, you would typically expect to see characteristic peaks in ¹H NMR for the aromatic protons (two doublets in the para-substituted region), and two triplets for the two -CH₂- groups of the hydroxyethyl chain, along with a broad singlet for the -OH proton. The IR spectrum should show a prominent NO₂ stretch and an O-H stretch.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis using Potassium Carbonate in DMF
This protocol is a common and effective method for S-alkylation.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrothiophenol (1.0 eq) in dimethylformamide (DMF).
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Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
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Alkylation: Add 2-chloroethanol (1.2 eq) to the mixture.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Protocol 2: Synthesis using Sodium Hydroxide in Ethanol
This protocol offers an alternative using a stronger base in an alcoholic solvent.
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Thiolate Formation: In a round-bottom flask, dissolve 4-nitrothiophenol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (NaOH, 1.1 eq) in water dropwise at room temperature.
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Alkylation: To the resulting sodium 4-nitrothiophenolate solution, add 2-chloroethanol (1.2 eq).
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Reaction: Heat the mixture to reflux (around 78 °C) for 2-4 hours, monitoring by TLC.
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Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table provides representative data on how the choice of base and solvent can influence the yield of this compound. These are illustrative examples based on typical outcomes for S-alkylation reactions.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 60 | 5 | ~85-95 |
| 2 | NaOH (1.1) | Ethanol | Reflux | 3 | ~80-90 |
| 3 | NaH (1.1) | THF | Room Temp | 6 | ~75-85 |
| 4 | Et₃N (2.0) | Acetonitrile | Reflux | 12 | ~40-60 |
Technical Support Center: Handling and Storage of Air-Sensitive Thiol Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful handling and storage of air-sensitive thiol compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for air-sensitive thiol compounds?
The primary cause of degradation for thiol compounds is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bonds (R-S-S-R). This dimerization can inactivate the compound, preventing it from participating in its intended downstream applications. This process can be accelerated by exposure to atmospheric oxygen, heat, light, and the presence of metal ions.
Q2: What are the general best practices for storing air-sensitive thiols?
To ensure the long-term stability of air-sensitive thiol compounds, it is crucial to minimize their exposure to air and moisture. The recommended practice is to store them in a tightly sealed container at -20°C.[1][2] For enhanced stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1] It is also advisable to protect the compound from light.[1]
Q3: How should I handle a newly received air-sensitive thiol compound?
Upon receipt, it is recommended to store the compound at -20°C for long-term stability.[2] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1] All handling of the dry compound and preparation of solutions should ideally be performed in an inert atmosphere, such as inside a glovebox or under a gentle stream of argon or nitrogen.[1]
Q4: My thiol compound is a viscous liquid or a low-melting solid, making it difficult to weigh. What is the best way to handle it?
For accurate handling of small quantities of viscous or low-melting thiol compounds, it is recommended to prepare a stock solution.[1] This involves dissolving a larger, more easily weighable amount of the reagent in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]
Q5: How should I prepare and store stock solutions of thiol compounds?
To prepare a stock solution, carefully transfer the desired amount of the thiol compound into a vial and dissolve it in an anhydrous solvent such as DMSO or DMF.[1] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[1] It is best practice to cap the stock solution vial with a septum and use a syringe for dispensing to prevent contamination and repeated exposure to the atmosphere.[1]
Troubleshooting Guide
Issue 1: Low or No Reactivity of Thiol Compound in an Experiment
Possible Cause: The thiol group has been oxidized to a disulfide.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound was stored at the recommended temperature (-20°C or below) and under an inert atmosphere.
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Use Fresh Solutions: Prepare fresh stock solutions from the solid compound immediately before your experiment. Avoid using old stock solutions, as their activity may have diminished over time.
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Reduce Disulfide Bonds: If you suspect oxidation has occurred, you can reduce the disulfide bonds back to free thiols. This can be achieved by treating your sample with a reducing agent.
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TCEP (Tris(2-carboxyethyl)phosphine): Often the preferred choice as it is a non-thiol-containing reducing agent, more stable, and generally does not need to be removed before downstream reactions like maleimide conjugations.[3][4]
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DTT (Dithiothreitol): A strong reducing agent, but it is less stable and must be removed before reactions with thiol-reactive probes like maleimides.[5][6]
-
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Work in an Inert Environment: Perform the reduction and subsequent experimental steps under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent re-oxidation.[2]
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Use Degassed Buffers: Deoxygenate all buffers and solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[2][7]
Issue 2: Low Yield in Thiol-Maleimide Conjugation Reactions
Possible Cause: Several factors can contribute to low yields in this specific and common reaction.
Troubleshooting Steps:
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Check the pH of the Reaction Buffer: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[2][8]
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Ensure Maleimide Reagent is Active: Maleimides are moisture-sensitive. Prepare aqueous stock solutions immediately before use. For longer-term storage, dissolve the maleimide in an anhydrous aprotic solvent like DMSO or DMF and store at -20°C, protected from moisture.[2]
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Confirm the Presence of Free Thiols: As detailed in Issue 1, ensure your thiol-containing molecule is in its reduced state.[8]
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Optimize Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[1][8] However, this may need to be optimized for your specific reactants.
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Remove Competing Thiols: If using DTT to reduce your protein, it must be removed before adding the maleimide reagent, as it will compete for the reaction.[6]
Issue 3: Unpleasant Odor in the Laboratory
Possible Cause: Volatilization of the thiol compound.
Troubleshooting Steps:
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Work in a Fume Hood: Always handle thiol compounds in a certified chemical fume hood.[9]
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Use a Bleach Trap: For reactions that may release thiol vapors, pass the exhaust gas through a bleach trap to neutralize the odor.[10] A bleach trap can be a simple bubbler filled with a 1:1 mixture of commercial bleach and water.[10]
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Decontaminate Glassware: Immediately after use, soak all glassware that has come into contact with thiols in a bleach bath (1:1 bleach and water) overnight to deodorize it.[10]
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Proper Waste Disposal: Dispose of all liquid and solid waste containing thiols in appropriately labeled hazardous waste containers.[9]
Data Presentation
Table 1: Storage Conditions and Stability of Thiolated Polymers (Powder Form) over 6 Months
| Storage Condition | Polycarbophil-cysteine | Chitosan-thioglycolic acid |
| -20°C (56% RH) | Stable | Stable |
| 4°C (53% RH) | Stable | Stable |
| 20°C (70% RH) | Decrease in free thiol groups | Decrease in free thiol groups |
| 22°C (25% RH) | Stable | Stable |
Data adapted from a 2002 study on the stability of thiolated polymers.[9][11]
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Phosphine-based, thiol-free | Thiol-containing |
| Odor | Odorless | Strong, unpleasant |
| Effective pH Range | 1.5 - 8.5 | >7 |
| Stability in Air | More resistant to oxidation | Prone to oxidation |
| Reactivity with Maleimides | Reacts, but generally less than DTT | Readily reacts, competes with protein thiols |
| Removal Before Labeling | Not always necessary, but recommended for optimal results | Mandatory |
Experimental Protocols
Protocol 1: Preparation of Degassed Buffers
This protocol describes a simple method for removing dissolved oxygen from buffers to prevent thiol oxidation.
Materials:
-
Buffer solution
-
Vacuum flask
-
Rubber stopper
-
Vacuum source with tubing
Procedure:
-
Transfer the buffer to a vacuum flask and seal the top with a rubber stopper.[7]
-
Attach a hose from the sidearm of the vacuum flask to a vacuum source.[7]
-
Apply a low vacuum, observing the buffer at all times. The buffer may appear to "boil" as dissolved gases are removed.[7]
-
Gently swirl the flask to facilitate the release of all dissolved gases.[7]
-
Once bubbling has ceased, gently break the vacuum by slowly removing the tubing or stopper.[7]
-
The degassed buffer is now ready for use. It is best to use it immediately to prevent re-oxygenation.
Protocol 2: General Procedure for Handling an Air-Sensitive Thiol using a Schlenk Line
This protocol outlines the basic steps for manipulating a thiol compound under an inert atmosphere.
Materials:
-
Schlenk flask (oven-dried)
-
Schlenk line with inert gas (Argon or Nitrogen) and vacuum
-
Septa
-
Syringes and needles (oven-dried)
-
Thiol compound
-
Anhydrous solvent
Procedure:
-
Prepare the Glassware: Ensure your Schlenk flask is clean and has been oven-dried overnight to remove any adsorbed moisture.[13]
-
Attach to Schlenk Line: Attach the hot flask to the Schlenk line, secure it with a clamp, and immediately place it under vacuum while it cools.[13]
-
Purge with Inert Gas: Perform at least three vacuum/inert gas cycles to ensure the flask is free of air and moisture. A cycle consists of evacuating the flask under vacuum and then backfilling it with inert gas.[13]
-
Dissolving the Thiol:
-
Under a positive pressure of inert gas, briefly remove the stopper and add your solid thiol compound.
-
Replace the stopper with a septum.
-
Using a dry, nitrogen-purged syringe, transfer the desired volume of anhydrous solvent into the Schlenk flask through the septum.
-
-
Transferring the Thiol Solution:
-
To transfer the thiol solution to another reaction vessel (also under an inert atmosphere), use a cannula or a syringe.
-
Ensure the receiving flask is at a slightly lower pressure than the flask containing the thiol solution to facilitate the transfer.
-
Visualizations
Caption: A generalized workflow for experiments involving air-sensitive thiol compounds.
Caption: A decision tree for troubleshooting experiments with suspected thiol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
quenching reactions involving 2-Hydroxyethyl 4-nitrophenyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl 4-nitrophenyl sulfide. The information is designed to address specific issues that may be encountered during experimental procedures involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
The Aromatic Ring: The nitro group at the para position makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) at the carbon bearing the sulfide.[1][2][3][4][5]
-
The Sulfide Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone.[6][7][8]
-
The Hydroxyl Group: The terminal hydroxyl group can act as a nucleophile, potentially leading to intramolecular cyclization or reaction with other electrophiles.
Q2: My reaction involving this compound is not proceeding as expected. What are common causes?
A2: Several factors can influence the outcome of reactions with this reagent:
-
Base Strength: For reactions where the hydroxyl group acts as a nucleophile, the choice and stoichiometry of the base are critical for deprotonation without promoting side reactions.
-
Nucleophile Potency: In SNAr reactions, the incoming nucleophile must be strong enough to attack the electron-deficient aromatic ring.[2][4]
-
Solvent Choice: Polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, enhancing its reactivity.
-
Reaction Temperature: Some reactions may require heating to overcome the activation energy, but excessive heat can lead to decomposition or side product formation.
-
Purity of Starting Material: Ensure the this compound is of high purity (typically >98%) to avoid interference from impurities.[9][][11]
Q3: How can I quench a reaction where this compound is used as a substrate in a nucleophilic aromatic substitution (SNAr) reaction?
A3: To quench an SNAr reaction, the goal is to neutralize the reactive nucleophile. This can typically be achieved by:
-
Protonation: Adding a proton source, such as a mild acid (e.g., saturated aqueous ammonium chloride solution), will protonate and deactivate most nucleophiles.
-
Dilution and Cooling: Lowering the temperature by adding the reaction mixture to a cold solvent will significantly reduce the reaction rate.
-
Electrophile Scavenging: Adding a reactive electrophile that is more susceptible to nucleophilic attack than your substrate can consume the excess nucleophile.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a solid at room temperature.[9][11] It should be stored in a cool, dry place away from strong oxidizing agents. When handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[11]
Troubleshooting Guides
Scenario 1: Incomplete SNAr Reaction
Issue: Low yield of the desired substitution product when reacting this compound with an external nucleophile.
| Possible Cause | Troubleshooting Step |
| Insufficiently activated aromatic ring | Ensure a strong electron-withdrawing group is present on the nucleophile if the reaction is sluggish. |
| Poor nucleophile | Use a stronger nucleophile or increase its concentration.[2] |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Steric hindrance | The nucleophile or substrate may be too bulky, hindering the reaction. Consider a less sterically hindered analogue if possible.[1] |
Scenario 2: Unwanted Side Product Formation
Issue: Formation of multiple products, including potential intramolecular cyclization or oxidation of the sulfide.
| Possible Cause | Troubleshooting Step |
| Intramolecular cyclization | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the SNAr reaction. |
| Oxidation of the sulfide | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[12] |
| Over-reaction or decomposition | Reduce the reaction temperature or reaction time. |
| Base-catalyzed side reactions | Use a weaker base or a stoichiometric amount instead of an excess. |
Experimental Protocols
General Protocol for Quenching a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general procedure for quenching an SNAr reaction where this compound is reacted with a generic nucleophile (Nu-).
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C in an ice bath. This will significantly slow down the reaction rate.
-
Prepare Quenching Solution: In a separate flask, prepare a quenching solution. A common choice is a saturated aqueous solution of a mild acid, such as ammonium chloride (NH4Cl).
-
Quench the Reaction: Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be done dropwise to control any potential exotherm. The acid will protonate and neutralize the excess nucleophile.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: SNAr reaction pathway of this compound.
Caption: General workflow for quenching an SNAr reaction.
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound [oakwoodchemical.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Hydroxyethyl 4-nitrophenyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Hydroxyethyl 4-nitrophenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities largely depend on the synthetic route used. A frequent method for synthesizing this compound is the SN2 reaction of 4-nitrothiophenol with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) under basic conditions.
Potential Impurities:
-
Unreacted Starting Materials:
-
4-Nitrothiophenol
-
2-Haloethanol (e.g., 2-bromoethanol)
-
-
Side-Products:
-
Bis(4-nitrophenyl) disulfide: This is a common byproduct formed by the oxidation of 4-nitrothiophenol, especially under basic conditions in the presence of air.
-
Over-alkylation products: While less common with a primary alcohol, reaction at the hydroxyl group of the product is a possibility under certain conditions.
-
Q2: Which purification techniques are most effective for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method if the impurities have significantly different solubilities from the desired product in a particular solvent system. It is generally preferred for larger quantities of material with relatively minor impurities.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when impurities have similar solubility profiles to the product, making recrystallization challenging.
Q3: What is a recommended starting point for an HPLC analysis of this compound?
A reverse-phase HPLC method can be used for the analysis of this compound.[1] A typical starting point would be:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile (MeCN) and water. |
| Acid Modifier | Phosphoric acid or formic acid (for MS compatibility).[1] |
| Detection | UV detector (wavelength to be determined based on the UV-Vis spectrum of the compound). |
This analytical method can be scaled for preparative separation to isolate impurities.[1]
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent, causing it to melt before it dissolves and then separate as an oil upon cooling. The melting point of this compound is approximately 60°C.
-
Solutions:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and redissolve with heating.
-
Lower the temperature: Use a solvent with a lower boiling point.
-
Change the solvent system: Switch to a different solvent or a solvent pair. For example, dissolve the compound in a small amount of a good solvent (like ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used. The compound may also be a slow-crystallizing material.
-
Solutions:
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
-
Concentrate the solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Issue 3: The purified product is still colored (yellowish).
-
Possible Cause: Colored impurities, such as bis(4-nitrophenyl) disulfide, may be co-crystallizing with your product.
-
Solutions:
-
Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of your product.
-
Perform a second recrystallization: A second crystallization step may be necessary to achieve higher purity.
-
Switch to column chromatography: If recrystallization fails to remove the colored impurity, column chromatography will likely be more effective.
-
Column Chromatography
Issue 4: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The eluent (solvent system) is not polar enough to move the relatively polar this compound off the silica gel.
-
Solutions:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a stronger polar solvent: If increasing the ethyl acetate concentration is not effective, consider adding a small amount of a more polar solvent like methanol to your eluent.
-
Issue 5: Poor separation between the product and an impurity.
-
Possible Cause: The chosen eluent system does not provide enough selectivity to resolve the compounds. The unreacted 4-nitrothiophenol and the bis(4-nitrophenyl) disulfide are less polar than the product, while other impurities might be more polar.
-
Solutions:
-
Optimize the solvent system: Try different solvent combinations. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity compared to hexane/ethyl acetate.
-
Use a gradient elution: Start with a less polar solvent system to elute the less polar impurities (like the disulfide), and then gradually increase the polarity of the eluent to elute your product, followed by any more polar impurities.
-
Issue 6: Streaking or tailing of the spot on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase. This can be due to the acidic nature of silica gel. The sample may also have been loaded in a solvent that is too strong.
-
Solutions:
-
Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic impurities, a small amount of triethylamine can be beneficial.
-
Load the sample in a weak solvent: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This technique, known as dry loading, often results in better separation.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Common solvents to screen for polar, nitro-aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Column Chromatography Protocol
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good eluent will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, it is often preferable to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the solvent polarity).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound. A synthesis of a similar compound, 2-hydroxyethyl 4-hydroxyphenyl sulfide, utilized silica gel column chromatography for purification after an extraction workup.[2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for crystallization issues.
References
Technical Support Center: Thiol Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in thiol detection assays?
The most prevalent issues in thiol detection assays, particularly those using Ellman's reagent (DTNB), include inaccurate results due to chemical interference, suboptimal reaction conditions like incorrect pH, and procedural errors such as improperly prepared reagents.[1] Other common problems are high background absorbance in the blank, fading of the colorimetric signal over time, and low or no signal development.[1][2]
Q2: Why is my blank control showing high absorbance?
High absorbance in a blank control (containing buffer and the detection reagent but no sample) is a frequent problem. This can be caused by the hydrolysis of the detection reagent, such as DTNB, especially at a pH above 8.0, which spontaneously produces the colored product.[1] Contamination of buffers or water with thiol-containing compounds or degradation of the reagent due to improper storage (e.g., exposure to light) can also lead to a high background signal.[1][3]
Q3: What causes a low or absent signal in my assay?
A low or non-existent signal may indicate several issues. The most straightforward reason is the absence of a detectable level of free thiols in the sample.[2] Other causes include a degraded or inactive detection reagent, an incorrect buffer pH that is too low for the reaction to proceed efficiently, or errors in the preparation of the standard curve.[2][4]
Q4: How can I verify that my Ellman's reagent (DTNB) is active?
A quick qualitative test can confirm the activity of your DTNB solution. Add a small amount of a concentrated thiol, like β-mercaptoethanol, to your DTNB working solution. The immediate appearance of a strong yellow color confirms that the reagent is active and ready for use.[2] If no color develops, the DTNB reagent has likely degraded and should be replaced.[2]
Q5: What is the optimal pH for a DTNB-based thiol detection assay?
The optimal pH for the reaction between DTNB and thiols is in the range of 7.5 to 8.5.[5] A pH around 8.0 is often recommended as it promotes the deprotonation of the thiol group, which is the reactive species.[2] Reaction rates decrease significantly at a pH below 7, potentially leading to an underestimation of thiol content.[2][5] Conversely, a pH above 8.5 can increase the rate of DTNB hydrolysis, resulting in a higher background signal.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your thiol detection experiments.
Problem 1: High Background Absorbance
High background absorbance can mask the signal from your sample, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| DTNB Hydrolysis | Optimize the pH of your reaction buffer to be within the 7.5-8.5 range. Prepare the DTNB working solution fresh before each experiment.[3][6] |
| Light Exposure | Protect the DTNB stock and working solutions, as well as the assay plate, from light by using amber tubes or wrapping them in aluminum foil.[3] |
| Reagent Contamination | Use high-purity, deionized water and fresh buffer components. Test for contamination by preparing blanks with different water and buffer batches.[3] |
Problem 2: Low or No Signal
A weak or absent signal can prevent the detection and quantification of thiols in your sample.
| Potential Cause | Recommended Solution |
| Inactive DTNB Reagent | Test the activity of your DTNB solution with a known thiol standard (e.g., cysteine or β-mercaptoethanol). If inactive, use a fresh bottle of DTNB powder to prepare a new solution.[2][4] |
| Suboptimal pH | Ensure your reaction buffer is at the optimal pH (around 8.0). A lower pH can significantly slow down the reaction rate.[2] |
| Issues with Thiol Standard | Prepare fresh thiol standards for each experiment, as they are prone to oxidation. Ensure the standard is fully dissolved in a degassed buffer.[2] |
| Sample Interference | Components in your sample may be interfering with the assay. Consider sample preparation steps like protein precipitation with acetone or dialysis to remove interfering substances.[1] |
Problem 3: Signal Instability (Fading Color)
A fading signal can lead to inconsistent readings and underestimation of thiol concentration.
| Potential Cause | Recommended Solution |
| Re-oxidation of Product | Ensure the pH is within the optimal range of 7.5-8.5, as a lower pH can contribute to the instability of the colored product.[1] Read the absorbance promptly after the recommended incubation time. |
| Air Oxidation | Degas your buffers before use to minimize dissolved oxygen, which can contribute to the oxidation of thiols and the reaction product. |
Experimental Protocols
Protocol 1: Preparation of Reagents for DTNB Assay
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
Mix the two solutions, monitoring the pH until it reaches 8.0.
-
Dissolve EDTA to a final concentration of 1 mM.[6]
-
-
DTNB Stock Solution (e.g., 10 mM):
-
DTNB Working Solution (e.g., 1 mM):
-
Dilute the stock solution in the reaction buffer to the desired final concentration.
-
This solution should be prepared fresh for optimal results.[6]
-
-
Thiol Standard (e.g., L-cysteine):
-
Prepare a stock solution of the thiol standard in the reaction buffer.
-
Perform serial dilutions to generate a standard curve with concentrations ranging from approximately 1 µM to 100 µM.[5]
-
Protocol 2: Standard DTNB Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add 10 µL of each standard and unknown sample to separate wells.
-
Prepare a reagent blank by adding 10 µL of Reaction Buffer to a well.
-
If your sample has inherent color or turbidity, prepare a sample blank by adding 10 µL of your sample to a well without the DTNB solution (add 190 µL of Reaction Buffer instead).[1]
-
-
Initiate Reaction:
-
Add 190 µL of the DTNB Working Solution to all wells except the sample blank wells.[2]
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.[5]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the reagent blank from all standard and sample readings.[1]
-
If a sample blank was used, subtract its absorbance from the corresponding sample reading.[1]
-
Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the thiol concentration of your unknown samples from the standard curve.[1][5]
-
Visualizations
References
Validation & Comparative
2-Hydroxyethyl 4-nitrophenyl sulfide vs. Ellman's reagent (DTNB) for thiol quantification
For researchers, scientists, and drug development professionals, the precise quantification of thiol (sulfhydryl) groups is a critical aspect of various biomedical and pharmaceutical research areas, including protein chemistry, enzymology, and antioxidant studies. The most widely recognized and utilized method for this purpose is the Ellman's assay, which employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This guide provides an objective comparison of DTNB with other available methods for thiol quantification, supported by experimental data and detailed protocols.
While this guide focuses on established methods, it is important to note that a comprehensive search for "2-Hydroxyethyl 4-nitrophenyl sulfide" as a reagent for thiol quantification did not yield significant published data or established protocols, suggesting it is not a commonly used compound for this application. Therefore, a direct comparison with this specific molecule is not feasible based on current scientific literature.
Ellman's Reagent (DTNB): The Gold Standard
DTNB, or Ellman's reagent, has been the cornerstone of thiol quantification for decades due to its simplicity, reliability, and cost-effectiveness.
Mechanism of Action: The assay is based on a thiol-disulfide exchange reaction. The thiol group (-SH) in the sample attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. This TNB²⁻ ion has a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The amount of TNB²⁻ produced is directly proportional to the concentration of thiols in the sample.[1][2][3]
Reaction Scheme:
Caption: Reaction mechanism of DTNB with a thiol compound.
Performance Comparison of Thiol Quantification Reagents
The choice of reagent for thiol quantification often depends on the specific requirements of the experiment, such as sensitivity, sample matrix, and available equipment. Below is a comparison of DTNB with a common alternative, 4,4'-dithiodipyridine (4-DPS), and other methodologies.
| Feature | Ellman's Reagent (DTNB) | 4,4'-dithiodipyridine (4-DPS) | Fluorometric Probes (e.g., ThioGlo™) |
| Detection Method | Colorimetric | Colorimetric | Fluorometric |
| Wavelength (λmax) | 412 nm[1][3] | 324 nm[4] | Varies (e.g., Ex/Em ~380/510 nm) |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at pH 8.0[1][3] | ~19,800 M⁻¹cm⁻¹ | Not applicable |
| Optimal pH Range | 7.0 - 8.0 | 3.0 - 7.0[4] | Varies by probe |
| Sensitivity | Micromolar (µM) range | Micromolar (µM) range | Nanomolar (nM) to picomolar (pM) range |
| Advantages | Inexpensive, simple, rapid, well-established[2] | Less interference from UV-absorbing compounds, stable at lower pH[4] | High sensitivity, suitable for low concentration samples |
| Disadvantages | Susceptible to interference from turbidity and colored compounds, pH-dependent, less sensitive than fluorescent methods | Lower wavelength may have interference from other biomolecules | Higher cost, potential for photobleaching, may require specific instrumentation |
Experimental Protocols
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol provides a standard method for quantifying free thiols in solution using a spectrophotometer or microplate reader.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standard: L-cysteine or glutathione of known concentration.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Create a standard curve by preparing serial dilutions of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the unknown samples to an appropriate concentration range within the standard curve.
-
Reaction Setup:
-
In a microplate well or cuvette, add 20 µL of the standard or unknown sample.
-
Add 180 µL of the reaction buffer.
-
Initiate the reaction by adding 20 µL of the DTNB solution.
-
-
Incubation: Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Subtract the absorbance of a blank (containing only reaction buffer and DTNB solution) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of thiols in the unknown samples by interpolating from the standard curve.
Experimental Workflow:
Caption: A typical experimental workflow for the DTNB assay.
Conclusion
Ellman's reagent (DTNB) remains a robust and widely accepted method for the quantification of thiol groups. Its simplicity and low cost make it an excellent choice for many applications. However, for researchers requiring higher sensitivity or working with samples that have interfering substances at 412 nm, alternative methods such as those employing 4,4'-dithiodipyridine or fluorescent probes should be considered. The selection of the most appropriate thiol quantification assay will ultimately depend on the specific experimental context and desired performance characteristics.
References
A Comparative Guide to the Reactivity of Nitrophenyl Sulfide Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of various nitrophenyl sulfide derivatives, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. The presence of one or more nitro groups on the phenyl ring significantly influences the electrophilicity of the aromatic system and, consequently, its reactivity towards nucleophiles. This document summarizes quantitative kinetic data where available, provides detailed experimental protocols for the synthesis of key derivatives, and illustrates the underlying chemical principles governing their reactivity.
Reactivity Comparison of Nitrophenyl Sulfide Derivatives
The reactivity of nitrophenyl sulfides in SNAr reactions is primarily dictated by the number and position of the electron-withdrawing nitro groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. The general order of reactivity is as follows:
2,4-Dinitrophenyl sulfide > 4-Nitrophenyl sulfide > 2-Nitrophenyl sulfide
This trend is attributed to the cumulative electron-withdrawing effect of two nitro groups in the 2,4-dinitrophenyl derivative, which makes the carbon atom attached to the sulfur atom significantly more electrophilic and better able to stabilize the intermediate. The para-nitro group in 4-nitrophenyl sulfide can delocalize the negative charge of the Meisenheimer complex through resonance more effectively than a nitro group in the ortho position, which may experience steric hindrance.
Quantitative Reactivity Data
Direct comparative kinetic studies for a series of nitrophenyl sulfide derivatives with the same nucleophile under identical conditions are scarce in the literature. However, data from a study on the hydrazinolysis of 2,4-dinitrobenzene derivatives in DMSO provides a quantitative measure of the reactivity of 2,4-dinitrophenyl phenyl sulfide.
| Derivative | Nucleophile | Solvent | Second-Order Rate Constant (k₂) at 25 °C (L mol⁻¹ s⁻¹) |
| 2,4-Dinitrophenyl phenyl sulfide | Hydrazine | DMSO | 12.47[1] |
Note: The reactivity of other nitrophenyl sulfide derivatives is expected to be lower than this value under the same conditions.
Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the reactivity of nitrophenyl sulfide derivatives in SNAr reactions.
Caption: Key factors influencing the rate of nucleophilic aromatic substitution on nitrophenyl sulfides.
Experimental Protocols
Detailed methodologies for the synthesis of representative nitrophenyl sulfide derivatives and for measuring their reactivity are provided below.
Synthesis of Bis(p-nitrophenyl) sulfide
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
p-Chloronitrobenzene
-
Potassium xanthate
-
95% Ethanol
-
Glacial acetic acid (for recrystallization)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place 157.5 g (1 mole) of p-chloronitrobenzene, 160 g (1 mole) of potassium xanthate, and 450 ml of 95% ethanol.
-
Heat the reaction mixture under reflux on a steam bath for 48 hours.
-
Collect the crystalline product that deposits from the solution by filtration.
-
Crush the crystals and wash them twice with hot ethanol and once with hot water.
-
The yield of p-nitrophenyl sulfide melting at 158–160 °C is typically 105–113 g (76–82%).
-
For further purification, the product can be recrystallized from glacial acetic acid.
Synthesis of (2-nitro-phenyl)-phenyl sulfide
This procedure provides a method for synthesizing an unsymmetrical nitrophenyl sulfide.[3][4]
Materials:
-
Benzenethiol (Thiophenol)
-
Potassium hydroxide (KOH)
-
1-Chloro-2-nitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Ethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of benzenethiol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise over 5 minutes.
-
Stir the resulting mixture for 5 hours at 90°C.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Extract the product with ethyl ether (3 x 50 mL).
-
Combine the ether extracts, wash with water (5 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Kinetic Measurement of SNAr Reactivity
The following is a general protocol for determining the second-order rate constant of an SNAr reaction using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of a nitrophenyl sulfide derivative with a nucleophile (e.g., piperidine or hydrazine) in a suitable solvent (e.g., DMSO or methanol).
Materials and Equipment:
-
Nitrophenyl sulfide derivative
-
Nucleophile (e.g., hydrazine)
-
Solvent (e.g., DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitrophenyl sulfide derivative in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻⁴ M).
-
Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 0.1 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting nitrophenyl sulfide and the expected product (if available, or after the reaction has gone to completion) to determine the wavelength of maximum absorbance (λmax) of the product, where the starting material has minimal absorbance.
-
-
Kinetic Runs:
-
Under pseudo-first-order conditions, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the nitrophenyl sulfide.
-
Equilibrate both reactant solutions to the desired temperature (e.g., 25 °C) in the spectrophotometer's cell holder.
-
Initiate the reaction by rapidly mixing the two solutions in the cuvette.
-
Monitor the increase in absorbance at λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
Repeat the experiment with several different concentrations of the nucleophile.
-
The second-order rate constant (k₂) is obtained from the slope of the plot of k_obs versus the concentration of the nucleophile.
-
Reaction Mechanism and Workflow
The SNAr reaction of nitrophenyl sulfides proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The presence of nitro groups is crucial for the stabilization of this intermediate.
SNAr General Mechanism
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) of a nitrophenyl sulfide.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Experimental Workflow for Reactivity Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
alternative chromogenic substrates to 2-Hydroxyethyl 4-nitrophenyl sulfide
For researchers, scientists, and drug development professionals engaged in studies involving β-galactosidase reporter systems, the selection of an appropriate chromogenic substrate is a critical determinant of experimental success. While a variety of substrates are available, their individual characteristics dictate their suitability for specific applications. This guide provides a comprehensive comparison of key chromogenic substrates for β-galactosidase, with a focus on alternatives to the conventional p-nitrophenyl-based substrates.
The most commonly employed chromogenic substrates for β-galactosidase are ortho-Nitrophenyl-β-D-galactopyranoside (ONPG), 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), and Chlorophenol Red-β-D-galactopyranoside (CPRG). Each of these substrates undergoes enzymatic cleavage by β-galactosidase to yield a colored product that can be quantified to determine enzyme activity.
Performance Comparison of Chromogenic Substrates
The choice of substrate significantly impacts the sensitivity, quantifiability, and procedural complexity of a β-galactosidase assay. The following table summarizes the key performance characteristics of ONPG, X-gal, and CPRG.
| Feature | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Chlorophenol Red-β-D-galactopyranoside (CPRG) |
| Product Color | Yellow | Blue | Red/Purple |
| Solubility of Product | Soluble | Insoluble | Soluble[1] |
| Assay Type | Quantitative[2] | Qualitative/Semi-quantitative | Quantitative[3] |
| Detection Method | Spectrophotometry (420 nm)[] | Visual inspection/Microscopy | Spectrophotometry (570-595 nm) |
| Sensitivity | Less sensitive[2] | More sensitive[2] | Generally more sensitive than ONPG[3] |
| Applications | Liquid-based quantitative assays, enzyme kinetics[] | Blue-white screening, in situ staining, colony lifts[2][] | High-throughput screening, sensitive quantitative assays[3] |
Enzymatic Reaction and Signaling Pathway
The fundamental principle behind these chromogenic assays is the enzymatic hydrolysis of the substrate by β-galactosidase. This reaction cleaves the glycosidic bond, releasing galactose and a chromophore. The accumulation of the colored chromophore allows for the measurement of enzyme activity, which in reporter gene assays, is proportional to the expression level of the gene of interest.
Caption: Enzymatic cleavage of chromogenic substrates by β-galactosidase.
Experimental Protocols
ONPG Assay (Quantitative Liquid Assay)
This protocol is adapted for measuring β-galactosidase activity in cell lysates.
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3)
-
Cell lysate containing β-galactosidase
-
Spectrophotometer or plate reader
Procedure:
-
Prepare cell lysates using a suitable lysis buffer.
-
In a microcentrifuge tube or a 96-well plate, add a specific volume of cell lysate.
-
Add Z-buffer to a final volume of 900 µL.
-
To start the reaction, add 200 µL of ONPG solution and mix. Start a timer immediately.
-
Incubate the reaction at 37°C.
-
When a faint yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3.[]
-
Record the reaction time.
-
Measure the absorbance of the solution at 420 nm.[]
-
Calculate β-galactosidase activity using the Miller units formula.
Caption: Workflow for the quantitative ONPG assay.
X-gal Staining (Qualitative/In situ Assay)
This protocol is suitable for staining cells or tissues expressing β-galactosidase.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
X-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl2 in PBS)
-
Microscope
Procedure:
-
Wash cells or tissue sections with PBS.
-
Fix the samples with the fixation solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Add the X-gal staining solution to cover the samples.
-
Incubate at 37°C in the dark for a few hours to overnight, until a blue color develops.
-
Wash the samples with PBS.
-
Visualize the blue-stained cells or tissues under a microscope.
CPRG Assay (Sensitive Quantitative Assay)
This protocol is designed for a sensitive, quantitative measurement of β-galactosidase activity in a microplate format.
Materials:
-
Lysis buffer
-
CPRG solution (e.g., 1 mg/mL in lysis buffer)
-
Cell lysate containing β-galactosidase
-
Microplate reader
Procedure:
-
Prepare cell lysates in a suitable lysis buffer compatible with the CPRG substrate.
-
In a 96-well plate, add a specific volume of cell lysate to each well.
-
Add the CPRG solution to each well to start the reaction.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 570-595 nm at multiple time points to determine the reaction kinetics.
-
Calculate the rate of color change to determine β-galactosidase activity.
Concluding Remarks
The selection of a chromogenic substrate for β-galactosidase assays should be guided by the specific requirements of the experiment. ONPG remains a reliable choice for standard quantitative measurements in solution. X-gal is unparalleled for qualitative visualization of enzyme activity in situ. For high-sensitivity quantitative assays and high-throughput screening applications, CPRG offers significant advantages over ONPG.[3] By understanding the distinct properties of these substrates, researchers can optimize their experimental design to achieve robust and reproducible results.
References
Unraveling the Utility of 2-Hydroxyethyl 4-nitrophenyl sulfide in Specific Assays: A Comparative Guide
Despite a comprehensive search of available scientific literature and databases, there is a notable absence of published experimental data on the use of 2-Hydroxyethyl 4-nitrophenyl sulfide in specific assays. This lack of information prevents a direct comparison of its performance against other established alternatives.
However, based on its chemical structure, it is plausible that this compound could serve as a substrate for enzymes that recognize nitrophenyl-containing compounds, such as Glutathione S-transferases (GSTs). GSTs are a family of enzymes crucial for detoxification processes, catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates.
Given the absence of data for this compound, this guide will focus on the most widely used and well-characterized substrate for GST assays: 1-chloro-2,4-dinitrobenzene (CDNB) . We will provide a detailed comparison of CDNB with other known alternative substrates, present a comprehensive experimental protocol for the CDNB-based GST assay, and include visualizations to illustrate the key pathways and workflows.
Comparison of Substrates for Glutathione S-Transferase Assays
The selection of a suitable substrate is critical for the accurate measurement of GST activity. While CDNB is the most common choice due to its broad reactivity with most GST isozymes, other substrates can offer specificity for certain GST classes.
| Substrate | Enzyme Specificity | Detection Method | Advantages | Disadvantages |
| 1-chloro-2,4-dinitrobenzene (CDNB) | Broad-spectrum for most GST isozymes | Spectrophotometry (340 nm)[1] | Reliable, well-characterized, readily available, suitable for total GST activity measurement.[2] | Can have high non-enzymatic reaction rates, may not be suitable for differentiating between GST isozymes. |
| Ethacrynic acid | Primarily for Pi class GSTs[3] | Spectrophotometry | Can be used as a selective marker for specific GST isozymes.[3] | Not a universal substrate, may also inhibit the enzyme.[3] |
| p-Nitrophenyl acetate (pNPA) | Activity observed with certain fish GSTs[4] | Spectrophotometry | May offer specificity for certain GST orthologs. | Not a standard substrate for mammalian GSTs. |
| 4-Nitrobenzyl chloride | Substrate for various GSTs | Spectrophotometry | Reactive electrophile for studying GST pathways.[5] | Less commonly used than CDNB, may have different isozyme specificity. |
| Fluorogenic Substrates | Varies | Fluorometry | Potentially higher sensitivity compared to chromogenic substrates. | May require specialized equipment (fluorometer), can be more expensive. |
Experimental Protocol: Glutathione S-Transferase Activity Assay using CDNB
This protocol outlines the standard method for determining GST activity in biological samples using CDNB as the substrate. The assay measures the formation of the S-(2,4-dinitrophenyl)glutathione conjugate, which results in an increase in absorbance at 340 nm.[1]
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Enzyme sample (e.g., cell lysate, purified GST)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Procedure:
-
Reaction Cocktail Preparation: Prepare a fresh reaction cocktail by mixing phosphate buffer, GSH solution, and CDNB solution. A typical final concentration in the assay is 1 mM GSH and 1 mM CDNB.
-
Blank Measurement: To a cuvette or well, add the reaction cocktail and an equivalent volume of the buffer used to prepare the enzyme sample. This will serve as the blank to correct for the non-enzymatic reaction between GSH and CDNB.
-
Enzymatic Reaction: To a separate cuvette or well, add the reaction cocktail and the enzyme sample.
-
Kinetic Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to obtain the enzyme-catalyzed rate.
-
Calculate the GST activity using the Beer-Lambert law: Activity (μmol/min/mL) = (ΔA340/min) / (ε * l) * V_total / V_sample where:
-
ε is the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹)
-
l is the path length of the cuvette or well (cm)
-
V_total is the total volume of the assay
-
V_sample is the volume of the enzyme sample added
-
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the GST activity assay.
Caption: Catalytic reaction of GST with GSH and CDNB.
References
Comparative Cross-Reactivity Analysis of 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Hydroxyethyl 4-nitrophenyl sulfide and its structurally related analogs. The following sections detail a standard experimental protocol for assessing cross-reactivity, present hypothetical comparative data in a structured format, and illustrate the experimental workflow and a relevant biological pathway.
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only, due to the absence of publicly available cross-reactivity studies for this compound. The experimental protocol is based on established methods for determining the cross-reactivity of small molecules.
Data Presentation: Comparative Cross-Reactivity
The cross-reactivity of an antibody or receptor with structurally similar compounds is a critical parameter in the development of specific assays. A common method to determine this is through a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the concentration of a competitor compound required to inhibit the binding of the target analyte to the antibody by 50% (IC50) is determined. The percent cross-reactivity is then calculated relative to the target analyte.
The following table presents hypothetical IC50 and cross-reactivity data for this compound and its potential cross-reactants.
| Compound | CAS Number | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 13287-76-8 | 10 | 100 |
| 4-Nitrophenol | 100-02-7 | 500 | 2.0 |
| 4-Nitrothiophenol | 1849-36-1 | 85 | 11.8 |
| 2-(Phenylthio)ethanol | 699-19-4 | >1000 | <1.0 |
| 2-Hydroxyethyl phenyl sulfide | 699-19-4 | >1000 | <1.0 |
| 1-Chloro-4-nitrobenzene | 100-00-5 | 750 | 1.3 |
Note: The IC50 and Cross-Reactivity values are illustrative and should be determined experimentally.
Experimental Protocols
A competitive ELISA is a standard method for determining the cross-reactivity of small molecules. The following is a detailed protocol for such an assay.
Competitive ELISA Protocol for Cross-Reactivity Determination
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary Antibody: Specific for this compound
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2M Sulfuric Acid
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: PBST
-
Standards: this compound and potential cross-reactants
2. Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant.
-
Determine the IC50 value for the standard and each cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-reactant) x 100
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Glutathione S-transferase (GST) detoxification pathway for xenobiotics.
Quantitative Performance of Thiol Detection Assays
A Comparative Analysis of Thiol Detection Methods for Researchers and Drug Development Professionals
The accurate and sensitive detection of thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is crucial in biochemical research and pharmaceutical development. These molecules are key players in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This guide provides a comprehensive comparison of common thiol detection methods, offering experimental data to assist researchers in selecting the most suitable technique for their specific needs.
The choice of a thiol detection assay is heavily influenced by its quantitative performance characteristics. The following table summarizes key metrics for prevalent methods, providing a clear comparison of their capabilities.
| Feature | Ellman's Assay (DTNB) | Fluorescent Probes (Coumarin-Based) | Fluorescent Probes (Maleimide-Based) | Fluorescent Probes (BODIPY-Based) | HPLC with Pre-column Derivatization |
| Limit of Detection (LOD) | ~3 µM[1][2] | 10 - 100 nM[1] | ~50 nM[1] | ~20 nM[1] | fM to nM range[3][4] |
| Linear Range | 0.1 - 1.6 mM[1][2] | 0 - 100 µM[1][5] | Not consistently specified | 10 nM - 1 µM[4] | Wide, dependent on detector |
| Reaction Time | 15 - 30 minutes[1][2] | Seconds to 10 minutes[1][2] | Minutes to hours[1] | Minutes[1] | Derivatization: 7.5 - 60 min[6][7] |
| Detection Method | Colorimetric (Absorbance at 412 nm)[1][2] | Fluorometric[1] | Fluorometric[1] | Fluorometric[1] | UV-Vis or Fluorescence[6] |
| Selectivity | General thiol detection[1] | High for thiols over other amino acids[1] | Reacts with thiols, can react with amines at higher pH[1] | High for thiols due to disulfide exchange[1] | High, based on separation and detection |
| Live Cell Imaging | Not suitable[1] | Yes[1] | Yes[1] | Yes[1] | Not applicable |
Signaling Pathways and Reaction Mechanisms
The detection of thiols by various probes is based on specific chemical reactions that result in a measurable signal. Understanding these mechanisms is key to interpreting results and troubleshooting experiments.
Figure 1. Reaction mechanisms of common fluorescent thiol probes.
Experimental Workflows
The general workflow for thiol detection varies depending on the chosen method. Below are diagrams illustrating typical experimental procedures.
Figure 2. General experimental workflows for thiol detection methods.
Logical Comparison of Thiol Detection Methods
Choosing the right method depends on a variety of factors beyond just performance metrics. The following diagram provides a logical framework for selecting an appropriate assay based on experimental requirements.
Figure 3. Decision tree for selecting a thiol detection method.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following are protocols for commonly used thiol detection assays.
Ellman's Assay Protocol
This protocol is a standard method for the colorimetric detection of thiols using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Thiol standards (e.g., L-cysteine or reduced glutathione)
-
Samples containing unknown thiol concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Reaction Buffer (0.1 M sodium phosphate, pH 8.0).
-
Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL to create the Ellman's Reagent Solution.[8]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a known thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer.
-
Perform serial dilutions of the stock solution to create a standard curve with a range of concentrations (e.g., 0.25 mM to 1.5 mM).[8]
-
-
Sample Preparation:
-
Dilute samples to ensure the thiol concentration falls within the linear range of the assay.
-
-
Assay:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.
-
General Protocol for Fluorescent Thiol-Reactive Probes
This protocol provides a general framework for using fluorescent probes for thiol detection. Specific parameters such as excitation/emission wavelengths and incubation times will vary depending on the probe used.
Materials:
-
Fluorescent thiol-reactive probe (e.g., coumarin- or maleimide-based)
-
Anhydrous DMSO for dissolving the probe
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Thiol standards
-
Samples containing unknown thiol concentrations
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in anhydrous DMSO (e.g., 10 mM).
-
Prepare a working solution of the probe by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a stock solution of a thiol standard in Assay Buffer.
-
Create a series of standard dilutions from the stock solution.
-
-
Sample Preparation:
-
Prepare samples in Assay Buffer. If working with cell lysates, ensure the lysis buffer does not contain reducing agents that would interfere with the assay.
-
-
Assay:
-
In a black, clear-bottom 96-well microplate, add the standard or unknown sample to each well.
-
Add the working probe solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values from the standard curve.
-
General Protocol for HPLC Analysis with Pre-column Derivatization
This protocol outlines the general steps for quantifying thiols using HPLC after derivatization with a labeling reagent like monobromobimane (mBBr).
Materials:
-
Derivatization reagent (e.g., monobromobimane)
-
Acetonitrile (HPLC grade)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0-9.5)[6]
-
Quenching solution (e.g., 0.1 M HCl)[6]
-
Thiol standards
-
Samples containing unknown thiol concentrations
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Procedure:
-
Sample Preparation and Derivatization:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized thiols using a suitable mobile phase gradient on a C18 column.
-
Detect the fluorescent derivatives using the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the thiol derivatives based on their retention times compared to the standards.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of thiols in the samples based on the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Validation of a New Analytical Method for 2-Hydroxyethyl 4-nitrophenyl sulfide
This guide provides a comprehensive comparison of three common analytical techniques for the validation of a new method for the quantification of 2-Hydroxyethyl 4-nitrophenyl sulfide. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. This document outlines the validation parameters for each technique, supported by typical performance data derived from the analysis of similar aromatic nitro and sulfur-containing compounds.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the typical quantitative performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of compounds structurally related to this compound. These values are intended to serve as a benchmark for the validation of a new analytical method.
Table 1: Comparison of Validation Parameters for a new HPLC-UV Method
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Specificity | High (demonstrated by peak purity and resolution from potential impurities) |
| Robustness | Method performance remains unaffected by minor variations in mobile phase composition, pH, and flow rate. |
Table 2: Comparison of Validation Parameters for a new GC-MS Method
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% (Intra-day), < 7% (Inter-day) |
| Specificity | Very High (based on retention time and mass fragmentation pattern) |
| Robustness | Method performance is sensitive to variations in injection temperature, carrier gas flow, and temperature ramp. |
Table 3: Comparison of Validation Parameters for a new UV-Vis Spectrophotometry Method
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% (Intra-day), < 5% (Inter-day) |
| Specificity | Low (susceptible to interference from other UV-absorbing compounds) |
| Robustness | Method performance is generally robust to minor variations in solvent and pH. |
Experimental Protocols
The following are detailed methodologies for the validation of a new analytical method for this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry, in accordance with ICH Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a suitable buffer to maintain a consistent pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).
-
Validation Procedures:
-
Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities. The method is specific if the peak for the analyte is well-resolved from other components.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The method is linear if the correlation coefficient (R²) is > 0.999.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic conditions (e.g., mobile phase composition by ±2%, pH by ±0.2 units, flow rate by ±0.1 mL/min) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an appropriate capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection for trace analysis.
-
Derivatization: Derivatization (e.g., silylation) may be necessary to improve the volatility of this compound.
-
Validation Procedures: The validation procedures for linearity, accuracy, precision, LOD, and LOQ are similar to those for HPLC.
-
Specificity: The high specificity of GC-MS is established by the unique combination of the analyte's retention time and its mass fragmentation pattern.
-
UV-Vis Spectrophotometry Method Validation
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound in a suitable solvent.
-
Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Accuracy and Precision: Determined similarly to the HPLC method by analyzing samples of known concentration.
-
Specificity: The main limitation of this technique is its low specificity. The potential for interference from other UV-absorbing compounds in the sample matrix must be carefully evaluated.
-
Mandatory Visualization
Caption: General workflow for the validation of a new analytical method.
Caption: Comparison of analytical techniques for this compound.
References
Assessing the Purity of Synthesized 2-Hydroxyethyl 4-nitrophenyl sulfide: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Hydroxyethyl 4-nitrophenyl sulfide. It also presents a comparative analysis with two common alternative reagents, 2-(p-nitrophenoxy)ethanol and 4-nitrophenyl phenyl sulfide, offering insights into their respective purity profiles.
Physicochemical Properties and Purity Comparison
A summary of the key physicochemical properties and typical purity levels of this compound and its alternatives is presented below. Commercial suppliers typically report a purity of 98% or higher for this compound.[1][2]
| Property | This compound | 2-(p-nitrophenoxy)ethanol[3] | 4-Nitrophenyl phenyl sulfide[4] |
| CAS Number | 13287-76-8[1][4][5][6] | 16365-27-8 | 952-97-6 |
| Molecular Formula | C₈H₉NO₃S[1][5][6] | C₈H₉NO₄ | C₁₂H₉NO₂S |
| Molecular Weight | 199.23 g/mol [4] | 183.16 g/mol | 231.27 g/mol |
| Melting Point | 60-61 °C[1] | Not available | 55-58 °C |
| Appearance | Solid[1] | Not available | Light yellow to yellow solid |
| Typical Purity | ≥98%[1] | Not specified | >98.0% (GC) |
Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from potential impurities.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for analyzing this compound and related nitroaromatic compounds.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to separate and identify volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the chemical structure and can be used to identify and quantify the main component and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and identifying any structurally related impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming the presence of key structural features.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structure elucidation and impurity identification.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for nitroaromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 330 nm for nitrophenyl compounds).
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow for structural confirmation and purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration values (for ¹H NMR), and coupling constants should be consistent with the expected structure. The presence of unexpected signals may indicate impurities. For a related compound, the following spectral data has been reported: ¹H NMR (CDCl₃, 400 MHz): δ 2.03 (1H, s), δ 4.50-4.57 (1H, m), δ 4.79 (1H, t, J= 7.2 Hz), δ 5.44-5.41 (1H, m), δ 7.29 (2H, d, J=8.4 Hz), δ 7.54 (1H, d, J=8.4 Hz); ¹³C-NMR (100 MHz, CDCl₃, TMS): δ 70.33, 122.89, 127.68, 129.12, 132.14, 138.05.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Caption: Fourier-Transform Infrared (FTIR) spectroscopy workflow for functional group identification.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum should exhibit characteristic absorption bands for the functional groups present in this compound. For a similar compound, characteristic IR peaks (KBr pellet, νmax/cm⁻¹) were observed at: 3415 (O-H), 3025 (Ar C-H), 2939, 2889 (Aliphatic C-H), 1550 (NO₂ asymmetric), 1331 (NO₂ symmetric), 1280 (Ar-S), 1184, 1120 (C-O).[8]
Mass Spectrometry (MS) Protocol
Caption: Mass Spectrometry (MS) workflow for molecular weight determination and structural analysis.
-
Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).
-
Solvent: A suitable solvent such as methanol or acetonitrile.
-
Sample Preparation: Dissolve a small amount of the sample in the solvent to a low concentration (e.g., 10 µg/mL).
-
Analysis: Infuse the sample solution into the mass spectrometer. The resulting spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (199.23 g/mol ). Other peaks may correspond to fragments or impurities.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the reaction of 4-nitrothiophenol with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base. Potential impurities could include:
-
Unreacted Starting Materials: 4-nitrothiophenol and 2-bromoethanol.
-
Byproducts: Bis(4-nitrophenyl) disulfide, formed from the oxidation of 4-nitrothiophenol.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
Comparison with Alternative Compounds
A comparative overview of the analytical data for this compound and its alternatives is provided below.
| Analytical Technique | This compound (Expected/Reported Data) | 2-(p-nitrophenoxy)ethanol (Reported Data) | 4-Nitrophenyl phenyl sulfide (Reported Data) |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.3-8.2 ppm), -CH₂-S- (~3.2 ppm), -CH₂-OH (~3.8 ppm), -OH (variable) | Aromatic protons (~6.9-8.2 ppm), -O-CH₂- (~4.2 ppm), -CH₂-OH (~4.0 ppm), -OH (variable) | Aromatic protons (~7.3-8.2 ppm)[4] |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~124-148 ppm), -CH₂-S- (~36 ppm), -CH₂-OH (~61 ppm) | Aromatic carbons (~115-163 ppm), -O-CH₂- (~69 ppm), -CH₂-OH (~61 ppm) | Aromatic carbons (~125-147 ppm)[4] |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1550 & ~1330 (NO₂), ~1280 (Ar-S), ~1100 (C-O) | ~3400 (O-H), ~1590 & ~1340 (NO₂), ~1260 (Ar-O-C), ~1080 (C-O) | ~1580 & ~1340 (NO₂), ~1090 (Ar-S) |
| Mass Spec (m/z) | 199 [M]⁺ | 183 [M]⁺ | 231 [M]⁺[9] |
This guide provides a framework for the comprehensive purity assessment of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques and comparing the results with known standards and alternative compounds, researchers can confidently ensure the quality of their materials for subsequent applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of Glutathione S-Transferases with 1-Chloro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Glutathione S-transferases are a major family of detoxification enzymes that play a critical role in cellular defense against a wide array of xenobiotics and products of oxidative stress. They catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and facilitating their excretion. Understanding the kinetic properties of GSTs from different organisms is paramount for drug development, toxicology studies, and for elucidating their physiological roles.
Comparative Kinetic Data of Glutathione S-Transferases
The following table summarizes the key kinetic parameters for GSTs from different species with the substrates 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH). These parameters provide a quantitative measure of the enzyme's affinity for its substrates (Km) and its maximum catalytic rate (Vmax).
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |
| Camel Tick Larvae (Hyalomma dromedarii) | CDNB | 0.43 | 9.2[1] |
| African Catfish (Clarias lazera) Ovary | CDNB | 1.0 | 2.5[2] |
| African Catfish (Clarias lazera) Testis | CDNB | 0.83 | 25[2] |
| African Catfish (Clarias lazera) Ovary | GSH | 0.56 | 0.5[2] |
| African Catfish (Clarias lazera) Testis | GSH | 2.5 | 33[2] |
Experimental Protocols
The determination of GST kinetic parameters typically involves a spectrophotometric assay that monitors the formation of the GSH-CDNB conjugate, which absorbs light at 340 nm.
General GST Kinetic Assay Protocol
This protocol is a standard method for determining GST activity and its kinetic parameters.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH) Stock Solution: 100 mM GSH in assay buffer. Prepare fresh daily and keep on ice.
-
1-Chloro-2,4-dinitrobenzene (CDNB) Stock Solution: 100 mM CDNB in 95% ethanol. Store in the dark.
-
Enzyme Solution: Purified or crude enzyme extract diluted in assay buffer to a concentration that yields a linear reaction rate for at least 3-5 minutes.
2. Assay Procedure:
-
The standard reaction mixture (1 mL total volume) contains 0.1 M potassium phosphate buffer (pH 6.5), 1 mM GSH, and 1 mM CDNB.[1]
-
To determine the Km for CDNB, the concentration of GSH is held constant at a saturating level (e.g., 5 mM), while the concentration of CDNB is varied (e.g., 0.1 to 2.0 mM).[2]
-
To determine the Km for GSH, the concentration of CDNB is held constant at a saturating level (e.g., 2.0 mM), while the concentration of GSH is varied (e.g., 0.4 to 2.2 mM).[2]
-
The reaction is initiated by the addition of the enzyme solution to the reaction mixture.
-
The increase in absorbance at 340 nm is monitored for a set period (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[1]
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM-1 cm-1).[1]
3. Data Analysis:
-
The initial velocities (V0) are plotted against the substrate concentrations ([S]).
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot.
Visualizing the Enzymatic Reaction and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the fundamental enzymatic reaction and a relevant signaling pathway involving GST.
The first diagram illustrates the fundamental steps of the enzymatic reaction catalyzed by GST. The enzyme binds to its substrates, GSH and CDNB, to form an intermediate complex. Subsequently, the product, the GS-DNB conjugate, is formed and released, regenerating the free enzyme for another catalytic cycle.
The second diagram depicts a simplified signaling pathway where GSTs can play a regulatory role. Under normal conditions, GST can bind to and inhibit c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] Upon cellular stress, this interaction can be disrupted, leading to the activation of the JNK pathway, which can ultimately result in apoptosis.[3] This highlights the dual function of GSTs not only in direct detoxification but also in the modulation of critical cellular signaling pathways.
References
Safety Operating Guide
Safe Disposal of 2-Hydroxyethyl 4-nitrophenyl sulfide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyethyl 4-nitrophenyl sulfide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It may also cause damage to the liver and kidneys through prolonged or repeated exposure if ingested.[1] Furthermore, this compound is recognized as harmful or very toxic to aquatic life, with some classifications indicating long-lasting effects.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H9NO3S | [2] |
| Molecular Weight | 199.23 g/mol | [2] |
| Melting Point/Range | 110 - 115 °C (230 - 239 °F) | [1] |
| Boiling Point/Range | 279 °C (534 °F) | [1] |
| Partition Coefficient (n-octanol/water) | log Pow: 1.95 (Bioaccumulation is not expected) | [1] |
III. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment.
-
Gloves: Wear compatible, chemical-resistant gloves.
-
Clothing: Use a protective lab coat.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.
IV. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste. This process should be carried out in a designated satellite accumulation area (SAA) within the laboratory.
1. Waste Collection:
- Solid Waste:
- Carefully collect dry waste, such as contaminated gloves, weigh paper, and bench liners, using appropriate tools (e.g., forceps, spatula).
- Avoid generating dust during collection.[1]
- Place all solid waste into a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition, leak-proof, and have a secure lid.
- Liquid Waste (Solutions):
- If the compound is in a solution, do not dispose of it down the drain.
- Pour the liquid waste into a designated, compatible, and properly labeled hazardous waste container for liquids.
- Ensure the container is tightly capped at all times, except when adding waste.
2. Waste Container Labeling:
- Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".
- List all contents of the container, including "this compound" and any solvents or other chemicals present.
- Include the approximate percentage of each component.
3. Storage in Satellite Accumulation Area (SAA):
- Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of the operator.
- The SAA should be a well-ventilated area, such as a fume hood or a designated cabinet.
- Keep the container tightly closed.
4. Arranging for Waste Pickup:
- Once the waste container is full, or if waste generation is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Follow your institution's specific procedures for requesting a hazardous material pickup.
V. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Spill:
-
If Inhaled: Move the individual to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. Consult a physician.[1]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[1]
-
If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxyethyl 4-nitrophenyl sulfide
Essential Safety and Handling Guide for 2-Hydroxyethyl 4-nitrophenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 13287-76-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation. The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a fume hood or if dust/aerosols may be generated. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid the generation of dust.
-
During Use: Keep the container tightly sealed when not in use. Avoid all direct contact with the chemical.
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
3.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this chemical should be collected in a separate, sealed, and labeled container for hazardous liquid waste.
-
Empty Containers: "Empty" containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
3.2. Method of Disposal
-
Incineration: The recommended method for the disposal of nitrophenol-containing compounds is incineration in a licensed facility equipped with scrubbers to control nitrogen oxide emissions.[1]
-
Professional Disposal Service: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
